Butenol
Description
Structure
3D Structure
Propriétés
Numéro CAS |
57323-59-8 |
|---|---|
Formule moléculaire |
C4H8O |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
but-1-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3 |
Clé InChI |
SIIVGPQREKVCOP-UHFFFAOYSA-N |
SMILES |
CCC=CO |
SMILES canonique |
CCC=CO |
Autres numéros CAS |
57323-59-8 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of Butenol: Differences and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of butenol, detailing their distinct chemical and physical properties, analytical characterization, and known biological activities. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of these four-carbon alcohols.
Introduction to this compound Isomers
This compound, with the chemical formula C₄H₉OH, exists as four primary structural isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol).[1] These isomers share the same molecular weight but exhibit significant differences in their physical, chemical, and biological properties due to the arrangement of their carbon skeleton and the position of the hydroxyl group.[2] These differences are critical in various applications, from industrial solvents to potential therapeutic agents.[3]
Structural Classifications:
-
Primary Alcohols: 1-Butanol and isobutanol are primary alcohols, where the hydroxyl group is attached to a primary carbon atom.
-
Secondary Alcohol: 2-Butanol is a secondary alcohol, with the hydroxyl group bonded to a secondary carbon.
-
Tertiary Alcohol: Tert-butanol is a tertiary alcohol, characterized by the hydroxyl group's attachment to a tertiary carbon.
The structural variations among these isomers lead to differing degrees of steric hindrance and electronic effects, which in turn influence their reactivity and intermolecular interactions.[4]
Comparative Physical and Spectroscopic Properties
The physical and spectroscopic properties of the this compound isomers are summarized in the tables below, providing a clear comparison of their key characteristics.
Physical Properties
| Property | 1-Butanol (n-Butanol) | 2-Butanol (sec-Butanol) | Isobutanol (2-Methyl-1-propanol) | tert-Butanol (2-Methyl-2-propanol) |
| Melting Point (°C) | -89.8 | -115 | -108 | 25.7 |
| Boiling Point (°C) | 117.7 | 99.5 | 108 | 82.4 |
| Density (g/cm³ at 20°C) | 0.810 | 0.808 | 0.802 | 0.789 |
| Solubility in Water ( g/100 mL at 20°C) | 7.7 | 12.5 | 10.0 | Miscible |
Data compiled from multiple sources.
Spectroscopic Data
¹H NMR Spectroscopy (Chemical Shifts, δ, in ppm)
| Proton Environment | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |
| -OH | ~2.5 (variable) | ~2.0 (variable) | ~2.4 (variable) | ~1.8 (variable) |
| H on Cα (C-OH) | 3.6 (t) | 3.8 (m) | 3.4 (d) | - |
| H on Cβ | 1.5 (m) | 1.4 (m) | 1.8 (m) | - |
| H on Cγ | 1.4 (m) | 1.2 (d) | 0.9 (d) | 1.2 (s) |
| H on Cδ | 0.9 (t) | 0.9 (t) | - | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet).[5]
Infrared (IR) Spectroscopy (Key Absorption Bands, cm⁻¹)
| Functional Group Vibration | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |
| O-H Stretch (broad) | 3330 | 3360 | 3340 | 3350 |
| C-H Stretch (sp³) | 2870-2960 | 2875-2965 | 2870-2960 | 2870-2970 |
| C-O Stretch | 1058 | 1102 | 1043 | 1195 |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[6][7]
Experimental Protocols
Synthesis of tert-Butanol from tert-Butyl Chloride (SN1 Reaction)
This protocol describes the synthesis of tert-butanol via a nucleophilic substitution reaction.
Materials:
-
tert-Butyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10 mL of tert-butyl chloride and 50 mL of 1 M NaOH solution.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 20 mL of water, again draining the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ to dry the solution.
-
Decant the dried liquid into a round-bottom flask.
-
Purify the tert-butanol by simple distillation, collecting the fraction that boils at 82-83°C.
Separation of this compound Isomers by Gas Chromatography (GC)
This method allows for the qualitative and quantitative analysis of a mixture of this compound isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 120°C at a rate of 10°C/minute.
-
Hold at 120°C for 5 minutes.
-
Procedure:
-
Prepare a standard mixture of the four this compound isomers in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the standard mixture into the GC.
-
Record the chromatogram and determine the retention time for each isomer.
-
Prepare the unknown sample in the same solvent.
-
Inject the unknown sample under the same GC conditions.
-
Identify the isomers in the unknown sample by comparing their retention times to those of the standards. The expected elution order is generally tert-butanol, 2-butanol, isobutanol, and 1-butanol.
Biological Activity and Signaling Pathways
Recent research has indicated that this compound isomers can interact with biological systems, including neuronal signaling pathways. Of particular interest is their effect on the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
Modulation of GABA-A Receptor Signaling
Studies have shown that butanol isomers can potentiate the function of GABA-A receptors.[8] The degree of potentiation varies among the isomers, suggesting a structure-specific interaction with the receptor complex. It is hypothesized that these alcohols bind to a specific site on the receptor, allosterically modulating its response to GABA. This interaction is of significant interest to drug development professionals for its implications in anesthetic and sedative drug design.
The proposed mechanism involves the binding of the this compound isomer to a transmembrane cavity within the GABA-A receptor, which stabilizes the open state of the chloride ion channel, thereby enhancing the inhibitory effect of GABA.[9]
Visualizations
Molecular Structures of this compound Isomers
References
- 1. 1-Butanol synthesis - chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - 1-butanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. homework.study.com [homework.study.com]
- 5. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. TW200604155A - Process for the preparation of 2-butanol - Google Patents [patents.google.com]
- 7. docsity.com [docsity.com]
- 8. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Buten-1-ol via Crotonaldehyde Reduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-buten-1-ol (crotyl alcohol) through the selective reduction of crotonaldehyde (B89634). The document details various methodologies, including catalytic hydrogenation, hydride reduction, and electrocatalytic reduction, offering a comparative analysis of their efficacy and selectivity. Experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific applications.
Introduction
The selective reduction of α,β-unsaturated aldehydes, such as crotonaldehyde, to their corresponding unsaturated alcohols is a pivotal transformation in organic synthesis. 2-Buten-1-ol, a key intermediate in the production of fine chemicals, pharmaceuticals, and fragrances, is primarily synthesized through the selective reduction of the carbonyl group in crotonaldehyde while preserving the carbon-carbon double bond. Achieving high selectivity for the desired allylic alcohol over the saturated aldehyde (butanal) or the fully reduced product (1-butanol) remains a significant challenge. This guide explores various advanced methods to achieve this selective transformation, providing detailed experimental insights and comparative data.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the selective reduction of crotonaldehyde. The choice of catalyst, support, and reaction conditions plays a crucial role in determining the selectivity towards 2-buten-1-ol.
Iridium-Based Catalysts
Iridium catalysts, particularly when modified with oxophilic promoters like molybdenum oxide (MoOx) or iron oxide (FeOx), have demonstrated high activity and selectivity for the desired transformation.[1][2]
Table 1: Performance of Iridium-Based Catalysts in Crotonaldehyde Hydrogenation
| Catalyst | Promoter | Reaction Phase | Temperature (°C) | Pressure (MPa) | Crotonaldehyde Conversion (%) | 2-Buten-1-ol Selectivity (%) | Reference |
| Ir/SiO₂ | None | Gas | 80 | 0.1 | ~15 | Low | [1] |
| 3Ir/0.1Fe/SiO₂ | FeOx | Gas | 80 | 0.1 | >95 | ~60 | [1] |
| Ir-MoOx/SiO₂ | MoOx | Liquid | 30 | 0.8 | 43.3 | 95 | [3] |
Experimental Protocol: Gas-Phase Hydrogenation using Ir-FeOx/SiO₂
This protocol is based on the findings for FeOx-promoted Ir/SiO₂ catalysts.[1][2]
Catalyst Preparation (Sequential Impregnation):
-
Impregnate SiO₂ support with an aqueous solution of H₂IrCl₆ to achieve the desired Ir loading (e.g., 3 wt%).
-
Dry the Ir/SiO₂ material at 110°C overnight.
-
Impregnate the dried Ir/SiO₂ with an aqueous solution of Fe(NO₃)₃·9H₂O to achieve the desired Fe loading (e.g., 0.1 wt%).
-
Dry the resulting material at 110°C overnight.
-
Calcine the catalyst in air at 400°C for 3 hours.
-
Reduce the catalyst in a stream of H₂ at 300°C for 2 hours prior to the reaction.
Hydrogenation Reaction:
-
Pack a fixed-bed reactor with the prepared Ir-FeOx/SiO₂ catalyst.
-
Introduce a gas stream of crotonaldehyde (e.g., 1.5 kPa) and H₂ (e.g., 50 kPa), balanced with an inert gas like He, over the catalyst bed.
-
Maintain the reactor temperature at 80°C and atmospheric pressure.
-
Monitor the reaction products using an online gas chromatograph (GC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Great improvement on the selective hydrogenation of crotonaldehyde over CrOx- and FeOx-promoted Ir/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 3-Buten-1-ol: A Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 3-buten-1-ol (B139374), a volatile organic compound with a growing area of interest. This document details its known natural sources, explores its proposed biosynthetic pathways, and provides detailed experimental protocols for its identification and quantification.
Natural Occurrence of 3-Buten-1-ol
3-Buten-1-ol has been identified as a naturally occurring volatile compound in a limited number of biological sources, primarily within the plant kingdom. Its presence is most notably documented in rapeseed oil (Brassica napus), where it contributes to the overall volatile profile.[1] The compound is often detected as part of the complex mixture of volatiles released upon tissue disruption of various Brassicaceae vegetables.[2][3][4] While its specific biological role in these plants is not yet fully elucidated, it is likely involved in plant-insect interactions or as a byproduct of lipid oxidation. The related compound, 3-methyl-3-buten-1-ol (B123568) (isoprenol), has a broader documented natural occurrence, being found in organisms such as the beetle Ips cembrae and the plant Bistorta manshuriensis.[5]
The following table summarizes the known natural occurrences of 3-buten-1-ol and related unsaturated alcohols. Due to a lack of extensive quantitative studies, this table focuses on the sources and the methods used for identification.
| Compound | Natural Source | Method of Identification | Reference |
| 3-Buten-1-ol | Rapeseed Oil (Brassica napus) | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1][6][7] |
| 3-Buten-1-ol | Various Brassicaceae vegetables | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [2][3][4][8] |
| 3-Methyl-3-buten-1-ol (Isoprenol) | Ips cembrae (Pine engraver beetle) | Not specified in abstract | [5] |
| 3-Methyl-3-buten-1-ol (Isoprenol) | Bistorta manshuriensis (a flowering plant) | Not specified in abstract | [5] |
| (Z)-3-Hexen-1-ol | Various plants (Green Leaf Volatile) | Gas Chromatography-Mass Spectrometry (GC-MS) | [8][9] |
| 1-Octen-3-ol | Fungi (e.g., Aspergillus, Penicillium) and various plants | Gas Chromatography-Mass Spectrometry (GC-MS) | [10][11] |
Biosynthesis of 3-Buten-1-ol
The natural biosynthetic pathway of 3-buten-1-ol has not been definitively established in any organism. However, a plausible enzymatic pathway has been proposed and patented, which suggests a two-step conversion from a CoA-activated precursor.
Proposed Enzymatic Pathway
A patented process describes the enzymatic synthesis of 3-buten-1-ol from vinylacetyl-CoA (also known as 3-butenoyl-CoA).[12] This pathway involves two key enzymatic reactions:
-
Reduction of Vinylacetyl-CoA: An aldehyde dehydrogenase, particularly an acylating or acetylating aldehyde dehydrogenase, catalyzes the reduction of vinylacetyl-CoA to vinylacetaldehyde (3-butenal).[12]
-
Reduction of Vinylacetaldehyde: An alcohol dehydrogenase then reduces vinylacetaldehyde to 3-buten-1-ol.[12]
This proposed pathway is analogous to other known pathways for the biosynthesis of short-chain alcohols in various organisms.
Context from Related Pathways
While the specific pathway for 3-buten-1-ol remains to be confirmed in nature, the biosynthesis of other unsaturated alcohols is well-characterized. For instance, C6 "green leaf volatiles" like (Z)-3-hexen-1-ol are produced via the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids.[13] It is plausible that the biosynthesis of 3-buten-1-ol could involve a similar fatty acid degradation pathway, although further research is required to confirm this. The formation of fatty alcohols in plants is generally catalyzed by fatty acyl-CoA reductases (FARs).[14]
Experimental Protocols
The identification and quantification of 3-buten-1-ol from natural sources typically involve the analysis of the volatile fraction of a sample. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.
General Protocol for HS-SPME-GC-MS Analysis of 3-Buten-1-ol in Plant Material
This protocol provides a general methodology for the extraction and analysis of 3-buten-1-ol from a plant matrix, such as rapeseed leaves or seeds.
1. Sample Preparation:
-
Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).
-
To simulate wounding and induce the release of volatiles, the tissue can be flash-frozen in liquid nitrogen and then ground to a fine powder.
-
Optionally, add a saturated solution of sodium chloride to the vial to improve the release of volatile compounds from the matrix.
-
Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system to desorb the analytes onto the analytical column.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 350.
-
Identification: Identify 3-buten-1-ol by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Mass Spectrometry Data Center provides reference spectra.
-
Quantification: Quantify the amount of 3-buten-1-ol by comparing its peak area to that of the internal standard.
-
Conclusion
3-buten-1-ol is a naturally occurring volatile compound with a confirmed presence in the Brassicaceae family, particularly in rapeseed. While its full distribution in nature and its specific biological functions are still under investigation, a plausible enzymatic pathway for its biosynthesis has been proposed. The analytical methodologies for its detection and quantification are well-established, relying on sensitive techniques such as HS-SPME-GC-MS. Further research is needed to uncover the genetic and enzymatic basis of its natural production and to explore its potential applications in various fields, including flavor and fragrance chemistry, and as a semiochemical in agriculture. This guide provides a foundational understanding for researchers and professionals seeking to delve into the science of this intriguing molecule.
References
- 1. 3-buten-1-ol, 627-27-0 [thegoodscentscompany.com]
- 2. Characterization of Plant Volatiles Reveals Distinct Metabolic Profiles and Pathways among 12 Brassicaceae Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volatile Compounds of Selected Raw and Cooked Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.thea.ie [research.thea.ie]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Qualitative identification of volatile metabolites from two fungi and three bacteria species cultivated on two media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal volatiles as indicators of food and feeds spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP3026118A1 - Enzymatic process for producing 3-butenal and 3-buten-1-ol - Google Patents [patents.google.com]
- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-buten-2-ol (B146109). The information presented herein is intended to support research, development, and quality control activities where the precise identification and structural elucidation of this molecule are critical. This document includes tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure and proton relationships.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3-buten-2-ol, recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of 3-buten-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.90 | ddd | 17.3, 10.5, 5.8 | 1H | H-3 |
| 5.21 | d | 17.3 | 1H | H-4 (trans) |
| 5.07 | d | 10.5 | 1H | H-4 (cis) |
| 4.29 | m | - | 1H | H-2 |
| 2.06 | s (broad) | - | 1H | OH |
| 1.28 | d | 6.5 | 3H | H-1 |
ddd: doublet of doublet of doublets, d: doublet, m: multiplet, s: singlet
Table 2: ¹³C NMR Spectral Data of 3-buten-2-ol
| Chemical Shift (δ) ppm | Carbon Assignment |
| 141.0 | C-3 |
| 114.2 | C-4 |
| 68.8 | C-2 |
| 23.1 | C-1 |
Experimental Protocols
The NMR spectra were acquired using a standardized protocol to ensure data accuracy and reproducibility.
Sample Preparation: A solution of 3-buten-2-ol was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 or equivalent
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.5 µs
-
Acquisition Time: 3.98 s
-
Spectral Width: 8254 Hz
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 or equivalent
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.3 s
-
Spectral Width: 23810 Hz
Data Analysis and Interpretation
The ¹H NMR spectrum of 3-buten-2-ol displays characteristic signals for a terminal vinyl group and a secondary alcohol. The proton at the double bond (H-3) appears as a doublet of doublet of doublets due to coupling with the two geminal protons (H-4 cis and trans) and the vicinal proton (H-2). The two terminal vinyl protons (H-4) are diastereotopic and show distinct chemical shifts and coupling constants. The methine proton (H-2) adjacent to the hydroxyl group is observed as a multiplet. The methyl protons (H-1) appear as a doublet due to coupling with the H-2 proton. The hydroxyl proton signal is a broad singlet, indicating exchange with residual water or self-exchange.
The ¹³C NMR spectrum shows four distinct signals, corresponding to the four carbon atoms in the molecule. The two sp² hybridized carbons of the vinyl group are observed at 141.0 ppm (C-3) and 114.2 ppm (C-4). The carbon bearing the hydroxyl group (C-2) is found at 68.8 ppm, and the methyl carbon (C-1) is at 23.1 ppm.
Visualization of 3-buten-2-ol Structure and ¹H NMR Couplings
The following diagram illustrates the molecular structure of 3-buten-2-ol and the key proton-proton coupling interactions observed in the ¹H NMR spectrum.
Caption: Structure of 3-buten-2-ol with ¹H NMR chemical shifts and key coupling constants.
An In-depth Technical Guide to the Thermodynamic Stability of Butenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the thermodynamic stability of butenol isomers. Due to the relative scarcity of comprehensive experimental thermodynamic data for all this compound isomers, this guide synthesizes available experimental values and provides context through comparison with related compounds and theoretical principles. This document is intended to serve as a foundational resource for professionals in chemistry and drug development who require an understanding of the energetic landscapes of these unsaturated alcohols.
Introduction to this compound Isomers
Butenols are unsaturated alcohols with the chemical formula C₄H₈O. Their structure, featuring both a double bond and a hydroxyl group, gives rise to several constitutional and geometric isomers, each with distinct chemical and physical properties. The thermodynamic stability of these isomers is a critical factor in determining their relative abundance at equilibrium and their potential energy release upon reaction, which are key considerations in chemical synthesis and metabolic pathways.
The principal isomers of this compound include:
-
But-1-en-3-ol
-
But-2-en-1-ol (existing as cis and trans geometric isomers, commonly known as crotyl alcohol)
-
But-3-en-1-ol (also known as vinyl carbinol)
-
2-Methylpropen-1-ol (isobutylene glycol)
The position of the double bond and the hydroxyl group, as well as the carbon skeleton's geometry, significantly influences the molecule's overall stability.
Data Presentation: Thermodynamic Properties
The following table summarizes the available experimental data for the gas-phase standard enthalpy of formation (ΔHf°) for select this compound isomers. A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.
| Isomer | Structure | ΔHf° (gas, 298.15 K) in kJ/mol | Data Source |
| 3-Buten-1-ol (B139374) | CH₂=CHCH₂CH₂OH | -147.3 ± 1.8 | [1] |
Experimental Protocols
The determination of the standard enthalpy of formation for organic compounds like this compound isomers is a meticulous process that can be approached through various experimental and computational methods.
Experimental Determination via Combustion Calorimetry
A primary experimental method for determining the enthalpy of formation of a combustible compound is through bomb calorimetry. The standard enthalpy of combustion (ΔHc°) is measured, and then the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law.
Workflow for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.
-
Calculation of Heat of Combustion: The heat of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using the following relationship derived from Hess's Law:
ΔHf°(compound) = ΣΔHf°(products) - ΔHc°
Where the standard enthalpies of formation of the products (CO₂ and H₂O) are well-established.
Computational Chemistry Methods
Due to the challenges in obtaining experimental data for all isomers, computational chemistry plays a crucial role in predicting their thermodynamic properties.
Typical Computational Workflow:
-
Structure Optimization: The geometry of each this compound isomer is optimized to find its lowest energy conformation using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: High-level single-point energy calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often performed on the optimized geometries to obtain highly accurate electronic energies.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.
Mandatory Visualization
The following diagram illustrates the logical relationship between the known thermodynamic stability of 3-buten-1-ol and a hypothetical representation of other isomers based on general chemical principles.
Caption: Relative thermodynamic stability of this compound isomers.
Conclusion
The thermodynamic stability of this compound isomers is a nuanced subject with limited comprehensive experimental data. The available data for 3-buten-1-ol provides a valuable benchmark. General principles of organic chemistry suggest that conjugated systems and reduced steric hindrance, as would be expected in trans-2-buten-1-ol, contribute to greater stability. Conversely, steric strain in cis-isomers and the electronic effects of the hydroxyl group's position can lead to lower stability. For a complete and precise understanding, further experimental work or high-level computational studies are necessary to establish the full thermodynamic landscape of all this compound isomers. This guide provides a framework for understanding the key factors influencing their stability and the methodologies used to determine these critical parameters.
References
An In-depth Technical Guide to the Toxicology and Safe Handling of Butenol
For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological properties and safe handling procedures of chemical reagents is paramount. This guide provides an in-depth analysis of butenol, a group of unsaturated alcohols with various industrial and research applications. This document outlines the toxicology of this compound isomers, details experimental protocols for toxicity assessment, and establishes clear guidelines for safe handling to minimize occupational exposure and ensure laboratory safety.
Toxicological Profile of this compound Isomers
This compound (C4H7OH) exists in several isomeric forms, each exhibiting unique toxicological characteristics. The primary isomers of concern include 2-buten-1-ol (crotyl alcohol), 3-buten-2-ol, and 3-buten-1-ol. Their toxicity is primarily attributed to their metabolic conversion to highly reactive and toxic aldehydes.
Acute Toxicity Data
The acute toxicity of this compound isomers is summarized in the table below. The data, presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, have been compiled from various toxicological studies on rats and rabbits.
| Chemical Name | CAS Number | Route of Exposure | Species | LD50/LC50 | GHS Classification |
| 2-Buten-1-ol (Crotyl alcohol) | 6117-91-5 | Oral | Rat | 793 mg/kg | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2 (H319), Flammable Liquid 3 (H226) |
| Dermal | Rabbit | 1084 mg/kg | Acute Toxicity 4 (H312) | ||
| Inhalation | Rat | 2000 ppm (4h) | Acute Toxicity 4 (H332) | ||
| 3-Buten-2-ol | 598-32-3 | Oral | - | Harmful if swallowed | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Damage 1 (H318), Flammable Liquid 2 (H225) |
| Dermal | - | Harmful in contact with skin | Acute Toxicity 4 (H312) | ||
| Inhalation | - | Harmful if inhaled | Acute Toxicity 4 (H332), STOT SE 3 (H335) | ||
| 2-Methyl-3-buten-2-ol | 115-18-4 | Oral | Rat | 1800 mg/kg | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Irritation 2 (H319), Flammable Liquid 2 (H225) |
| Dermal | Rabbit | >2000 mg/kg | - | ||
| Inhalation | Rat | >21.2 mg/L (4h) | - | ||
| Butan-1-ol | 71-36-3 | Oral | Rat | 790 mg/kg | Flammable Liquid 3 (H226), Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Damage 1 (H318), STOT SE 3 (H335, H336) |
| Dermal | Rabbit | 3400 mg/kg | - | ||
| Inhalation | Rat | 8000 mg/L (4h) | - |
Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on available data and may vary by jurisdiction.
Mechanism of Toxicity: The Case of Crotyl Alcohol
A primary mechanism of this compound toxicity involves its metabolic bioactivation. For instance, crotyl alcohol (2-buten-1-ol) is oxidized in the liver by alcohol dehydrogenase to its corresponding aldehyde, crotonaldehyde (B89634).[1] Crotonaldehyde is a highly reactive α,β-unsaturated aldehyde known for its cytotoxic and genotoxic effects.
The toxicity of crotonaldehyde is mediated through multiple pathways:
-
Oxidative Stress: Crotonaldehyde induces the generation of reactive oxygen species (ROS) and depletes intracellular glutathione (B108866) levels, leading to oxidative stress and cellular damage.[2][3]
-
Apoptosis: It can trigger caspase-dependent apoptosis, a form of programmed cell death, in various cell types, including human bronchial epithelial cells.[2][4] This process involves the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases 9 and 3/7.[2]
-
Autophagy: Crotonaldehyde can also induce autophagy-mediated cytotoxicity.[5] This involves the downregulation of the PI3K pathway and the activation of AMPK and MAPK signaling pathways.[5]
The following diagram illustrates the signaling pathways involved in crotonaldehyde-induced cytotoxicity.
References
- 1. agilent.com [agilent.com]
- 2. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells via PI3K, AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
microbial degradation pathways of butenol in wastewater
An In-depth Technical Guide to the Microbial Degradation Pathways of Butenol in Wastewater
Authored for: Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Executive Summary
This compound, an unsaturated alcohol, can be present in various industrial wastewater streams. Understanding its fate in biological treatment systems is crucial for environmental management and regulatory compliance. This technical guide provides a comprehensive overview of the microbial degradation of this compound. Due to the limited direct research on this compound, this document presents putative degradation pathways extrapolated from studies on analogous compounds, particularly its saturated counterpart, butanol, and other short-chain unsaturated alcohols. This guide summarizes the key microorganisms and enzymes involved, presents quantitative kinetic data from related compounds for comparative analysis, and offers detailed experimental protocols for future research in this area.
Putative Microbial Degradation Pathways of this compound
While specific pathways for this compound are not extensively documented, the principles of microbial metabolism of alcohols and unsaturated organic compounds allow for the postulation of likely degradation routes. The primary mechanism is expected to be aerobic oxidation.
A common isomer, 2-buten-1-ol (crotyl alcohol), likely undergoes initial oxidation at the alcohol group, a reaction catalyzed by alcohol dehydrogenase, to form the corresponding aldehyde, 2-butenal (crotonaldehyde)[1]. This is subsequently oxidized by aldehyde dehydrogenase to 2-butenoic acid (crotonic acid). This intermediate can then be converted to crotonyl-CoA, which enters the β-oxidation pathway, a central metabolic route for fatty acids, ultimately yielding acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.
Another possibility involves enzymatic action on the double bond, as observed in the degradation of other unsaturated tertiary alcohols like 2-methyl-3-buten-2-ol, which is initiated by a desaturase enzyme[2]. A similar monooxygenase or dioxygenase could potentially hydroxylate the double bond of this compound, leading to a diol intermediate that is further metabolized.
Caption: Putative aerobic degradation pathway of 2-buten-1-ol.
Key Microorganisms and Enzymes
A variety of microorganisms are capable of degrading short-chain alcohols and related volatile organic compounds (VOCs). While specific this compound-degrading strains are not yet identified, bacteria from genera such as Pseudomonas, Hydrogenophaga, and Gordonia have been shown to degrade butanols and similar compounds like 2-butoxyethanol[3][4]. Fungi, particularly white-rot fungi like Pleurotus ostreatus, are also known for their ability to degrade a wide range of organic pollutants, including phenols and other aromatic compounds, through the action of extracellular enzymes[5].
The key enzymes initiating the degradation of alcohols are:
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the initial oxidation of alcohols to their corresponding aldehydes[1][6]. Many bacteria possess significant ADH activity.
-
Aldehyde Dehydrogenases (ALDHs): Following the initial oxidation, ALDHs catalyze the further oxidation of aldehydes to carboxylic acids[6].
-
Monooxygenases and Desaturases: These enzymes are crucial for attacking stable chemical structures. In the context of this compound, they could be involved in hydroxylating or saturating the carbon-carbon double bond, facilitating further degradation[2][7].
Quantitative Data on Biodegradation of Related Alcohols
Table 1: Aerobic Biodegradation of Iso-Butanol
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Maximum Utilization Rate | 2.3 ± 0.1 x 10⁻⁷ µmol cell⁻¹ h⁻¹ | Aerobic microcosms with groundwater and sediment at 15°C. | [8] |
| Half Saturation Constant (Kₛ) | 610 ± 54 µM | Aerobic microcosms with groundwater and sediment at 15°C. | [8] |
| Degradation Time (Low Conc.) | Complete within 7 days | Initial concentration: 68 µM. | [8] |
| Degradation Time (High Conc.) | Complete within 23 days | Initial concentration: 3400 µM. |[8] |
Table 2: Anaerobic Biodegradation of Iso-Butanol
| Condition | Apparent First-Order Rate Constant (d⁻¹) | Notes | Reference |
|---|---|---|---|
| Nitrate-Reducing | ~0.2 | Fastest degradation rate observed. | [9] |
| Sulfate-Reducing | ~0.02 | Initial rate was slow but increased over time. | [9] |
| Methanogenic | Not specified | Similar degradation timeframe to ethanol (B145695). |[9] |
Table 3: Toxicity and Biodegradation Limits for n-Butanol
| Parameter | Concentration (mg/L) | Observation | Reference |
|---|---|---|---|
| Biodegradation Threshold | 68 | Concentrations above this showed a lag phase. | [10] |
| Complete Toxicity | >228 | No significant biological oxygen demand (BOD) observed. |[10] |
Experimental Protocols
Investigating the microbial degradation of this compound requires a systematic experimental approach. A microcosm study is a standard and effective method for this purpose.
Protocol for a Wastewater Microcosm Study
This protocol outlines the steps to assess the biodegradability of this compound using microorganisms from a wastewater source.
Objective: To determine the rate of this compound biodegradation and identify intermediate metabolites.
Materials:
-
Wastewater sample (e.g., from an industrial treatment plant)
-
Sterile glass serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps
-
This compound stock solution (analytical grade)
-
Mineral salts medium (optional, for nutrient enrichment)
-
Sodium azide (B81097) (NaN₃) or mercuric chloride (HgCl₂) for sterile controls
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Syringes for liquid and gas sampling
-
Incubator shaker
Procedure:
-
Preparation of Microcosms:
-
Collect a fresh wastewater sample. If the biomass concentration is low, it can be centrifuged and resuspended in a smaller volume of filtered wastewater or mineral medium.
-
Dispense 100 mL of the wastewater into each serum bottle.
-
Prepare at least three types of microcosms in triplicate:
-
Live Microcosms: Wastewater + this compound.
-
Sterile Controls: Wastewater + this compound + Sterilizing Agent (e.g., 0.05% NaN₃) to distinguish between biological and abiotic degradation.
-
Volatilization Control: Sterile water/medium + this compound (no microorganisms) to account for losses due to volatilization.
-
-
-
Spiking and Incubation:
-
Spike the microcosms with this compound to a final concentration relevant to industrial wastewater (e.g., 10-100 mg/L).
-
Immediately seal the bottles with septa and crimp caps.
-
Place the microcosms in an incubator shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice one triplicate from each set for analysis.
-
Aqueous Phase Analysis: Withdraw a liquid sample (e.g., 1 mL) using a syringe. The sample may need to be centrifuged or filtered to remove biomass. Prepare the sample for analysis via liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by GC-MS analysis to quantify the remaining this compound and identify any intermediate products.[11]
-
Headspace Analysis (for VOCs): If volatile intermediates are expected, analyze the headspace by withdrawing a gas sample (e.g., 100 µL) with a gas-tight syringe and injecting it directly into the GC-MS.
-
-
Data Interpretation:
-
Plot the concentration of this compound over time for all microcosm sets.
-
Calculate the biodegradation rate by subtracting the concentration decrease in the sterile controls from the decrease in the live microcosms.
-
Identify and track the concentration of any metabolites that appear and subsequently disappear over the course of the experiment.
-
Caption: General experimental workflow for a this compound microcosm study.
Analytical Methods
The accurate quantification of this compound and its degradation products is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile organic compounds like this compound.[12] A sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification.[13]
-
Sample Preparation: For aqueous samples, a pre-concentration step is often necessary to reach the detection limits of the instrument. Solid-phase extraction (SPE) is a common and effective technique for this purpose.[11]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile, more polar metabolites (like carboxylic acids), HPLC coupled with a UV or MS detector can be employed.
Conclusion and Future Directions
The microbial degradation of this compound in wastewater is an understudied area. Based on the metabolism of analogous saturated and unsaturated alcohols, it is likely that this compound is biodegradable under both aerobic and anaerobic conditions. The most probable aerobic pathway involves the oxidation of the alcohol group to a carboxylic acid, followed by entry into central metabolic pathways.
Future research should focus on:
-
Isolation and characterization of this compound-degrading microbial strains from contaminated environments.
-
Elucidation of the specific degradation pathways using labeled isotopes and metabolite analysis.
-
Identification and characterization of the key enzymes involved through genetic and proteomic studies.
-
Determination of the biodegradation kinetics of different this compound isomers under various environmental conditions (e.g., varying pH, temperature, and nutrient levels).
This guide provides a foundational framework for researchers to begin investigating the microbial degradation of this compound, leveraging existing knowledge of related compounds to design robust and effective studies.
References
- 1. Oxidative bioactivation of crotyl alcohol to the toxic endogenous aldehyde crotonaldehyde: association of protein carbonylation with toxicity in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of 2-butoxyethanol degrading bacterial strains [ouci.dntb.gov.ua]
- 5. Edible fungus degrade bisphenol A with no harmful effect on its fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of ethanol and acetaldehyde and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of Volatile Organic Compounds and Their Effects on Biodegradability under Co-Existing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 13. The challenge of wastewater analysis: how to reliably monitor water contaminants - InnovEOX [innoveox.eu]
An In-depth Technical Guide to the Electrophilic Addition Reaction Mechanisms of Butenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing electrophilic addition reactions of butenol isomers, specifically focusing on 2-buten-1-ol and 3-buten-1-ol. The interplay of the double bond and the hydroxyl group in these molecules leads to diverse and often complex reaction pathways, including resonance stabilization, rearrangements, and intramolecular cyclization. This document details the mechanistic pathways, summarizes available quantitative data, and provides illustrative experimental protocols for key transformations.
Electrophilic Addition to 2-Buten-1-ol
The presence of a hydroxyl group allylic to the double bond in 2-buten-1-ol significantly influences the outcome of electrophilic addition reactions. The reaction with hydrogen halides, such as hydrobromic acid (HBr), proceeds through a resonance-stabilized allylic carbocation, leading to the formation of a mixture of products.
Hydrobromination of 2-Buten-1-ol
The reaction of 2-buten-1-ol with HBr results in the formation of two primary products: 1-bromobut-2-ene and 3-bromobut-1-ene. The mechanism involves the initial protonation of the hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion on the two resonance contributors of the carbocation yields the product mixture.[1]
Mechanism Pathway:
References
A Historical Overview of Butenol in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butenol, an unsaturated four-carbon alcohol with the chemical formula C₄H₈O, has played a noteworthy role in the historical development of organic chemistry. Its isomers, each possessing a unique structural arrangement of the double bond and hydroxyl group, have distinct chemical properties and have been instrumental in the advancement of synthetic methodologies. This technical guide provides a comprehensive historical overview of the key this compound isomers—2-buten-1-ol (crotyl alcohol), 3-buten-1-ol (B139374), and 1-buten-3-ol—covering their discovery, the evolution of their synthesis, characteristic reactions, and applications, particularly in the realm of pharmaceuticals.
The this compound Isomers: A Structural Overview
The three primary isomers of this compound, differing in the positions of the hydroxyl group and the carbon-carbon double bond, are:
-
2-Buten-1-ol (Crotyl Alcohol): Exists as cis and trans stereoisomers.
-
3-Buten-1-ol: A primary alcohol with a terminal double bond.
-
1-Buten-3-ol: A secondary alcohol with an internal double bond.
The distinct placement of the functional groups in these isomers leads to significant differences in their reactivity and synthetic utility.
2-Buten-1-ol (Crotyl Alcohol): A Historical Perspective
Discovery and Early Synthesis:
The history of 2-buten-1-ol, commonly known as crotyl alcohol, is closely tied to the study of crotonaldehyde. Early methods for its preparation involved the reduction of crotonaldehyde.[1] This unsaturated alcohol is a colorless liquid, moderately soluble in water and miscible with many organic solvents.[2] It exists as a mixture of two geometric isomers, cis and trans.[2]
Evolution of Synthetic Methodologies:
Historically, the primary route to crotyl alcohol has been the selective hydrogenation of crotonaldehyde.[2] Over the years, various catalytic systems have been developed to improve the selectivity of this transformation, minimizing the over-reduction to butanol.
A significant development in this compound chemistry is the isomerization of 3-buten-1-ol to the thermodynamically more stable 2-buten-1-ol. This process can be catalyzed by palladium complexes.
3-Buten-1-ol: A Versatile Synthetic Building Block
Discovery and Synthesis:
3-Buten-1-ol, a primary alcohol with a terminal double bond, has become a valuable intermediate in modern organic synthesis due to its versatile reactivity.[2] One of the earliest and most important methods for its synthesis is the selective hydrogenation of 3-butyn-1-ol (B147353).[3] This method offers a straightforward route to 3-buten-1-ol with good yields.[3] Another industrially relevant synthesis involves the dehydration of 1,4-butanediol.[4]
Key Reactions and Applications:
The presence of both a hydroxyl group and a terminal alkene allows for a wide range of chemical transformations. The double bond can participate in reactions such as halogenation, hydroboration, and Diels-Alder cycloadditions.[2] The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.[2]
This dual functionality makes 3-buten-1-ol a crucial starting material in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the production of the antihistamine Fexofenadine.
1-Buten-3-ol: The Less Explored Isomer
Information regarding the history and synthesis of 1-buten-3-ol is less documented compared to its isomers. As a secondary alcohol, its reactivity differs from the primary alcohols, 2-buten-1-ol and 3-buten-1-ol.
Synthesis:
One potential synthetic route to 1-buten-3-ol is through the reaction of a vinyl Grignard reagent with acetaldehyde. This reaction would directly form the desired carbon skeleton and introduce the hydroxyl group at the C3 position.
Quantitative Data of this compound Isomers
For ease of comparison, the following table summarizes key physical properties of the this compound isomers.
| Property | 2-Buten-1-ol (Crotyl Alcohol) | 3-Buten-1-ol | 1-Buten-3-ol |
| Molecular Formula | C₄H₈O | C₄H₈O | C₄H₈O |
| Molar Mass | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol |
| Boiling Point | 121.2 °C (trans)[2] | 112-114 °C[4] | Not readily available |
| Density | 0.8454 g/cm³ (trans)[2] | 0.838 g/mL at 25 °C[4] | Not readily available |
| CAS Number | 504-61-0 (mixture of isomers) | 627-27-0 | 598-32-3 |
Key Experimental Protocols
Synthesis of 3-Buten-1-ol via Hydrogenation of 3-Butyn-1-ol
This procedure is based on the general method described in patent literature.[3]
Materials:
-
3-butyn-1-ol
-
Ethanol (B145695) (solvent)
-
Raney Nickel catalyst
-
Hydrogen gas
-
Autoclave
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a 1-liter autoclave, charge 100g of 3-butyn-1-ol and 400ml of ethanol.
-
Add 2g of Raney Nickel catalyst to the mixture.
-
Purge the autoclave with nitrogen gas for 15 minutes.
-
Heat the mixture to 50 °C under insulation.
-
Introduce hydrogen gas into the autoclave, maintaining a pressure of 1.0 MPa.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
The reaction is considered complete when the concentration of the starting material, 3-butyn-1-ol, is less than 1% by mass.
-
After the reaction is complete, filter the mixture to recover the catalyst.
-
The filtrate is subjected to fractional distillation to first recover the ethanol solvent and then to purify the 3-buten-1-ol product.
Yield: Approximately 88.7% with a purity of 98.3%.[3]
Signaling Pathways and Logical Relationships
The synthesis of this compound isomers and their subsequent reactions can be visualized as a network of interconnected chemical transformations. These relationships are crucial for designing synthetic routes to more complex molecules.
Caption: Synthetic pathways to this compound isomers and key reactions of 3-buten-1-ol.
Conclusion
The butenols, a family of unsaturated alcohols, have a rich history in organic chemistry. From the early preparations of crotyl alcohol to the development of versatile synthetic routes for 3-buten-1-ol, these compounds have served as important intermediates and tools for methodological advancements. Their unique combination of functional groups continues to make them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals. Further exploration into the chemistry of the less-studied 1-buten-3-ol isomer may yet unveil new and valuable synthetic applications.
References
The Versatile Role of Butenol and Its Derivatives in Modern Polymer Synthesis: A Technical Guide
Abstract
Butenol and its derivatives are emerging as valuable building blocks in the synthesis of a diverse range of polymers with tailored properties. This technical guide provides an in-depth exploration of the applications of this compound-related compounds in polymer chemistry, with a focus on their role in producing commercially significant materials. We delve into the synthesis of well-established polymers such as Poly(vinyl butyral) (PVB) and biodegradable polyesters from β-butyrolactone, alongside innovative applications in coatings and specialty copolymers. This document offers detailed experimental protocols, quantitative data on polymer properties, and mechanistic insights through signaling pathway and workflow diagrams, serving as a comprehensive resource for professionals in polymer science and drug development.
Introduction to this compound and its Isomers
This compound, a four-carbon unsaturated alcohol, exists in several isomeric forms, with the position of the double bond and the hydroxyl group dictating its reactivity and potential as a monomer. The most common isomers include 2-buten-1-ol (crotyl alcohol) and 3-buten-1-ol. While the direct homopolymerization of this compound via radical or ionic mechanisms is not extensively reported in the literature, its derivatives have been successfully employed in various polymerization techniques, leading to polymers with a wide array of applications. This guide will focus on the key areas where this compound-derived structures are integral to polymer synthesis.
Poly(vinyl butyral) (PVB): A Key Application of Butanal
Poly(vinyl butyral) (PVB) is a prominent resin synthesized through the reaction of polyvinyl alcohol (PVA) with butyraldehyde (B50154), a derivative of butanol. PVB is widely recognized for its excellent optical clarity, adhesion, and toughness, making it a critical component in laminated safety glass for automotive and architectural applications.
Synthesis of Poly(vinyl butyral)
The synthesis of PVB is an acetalization reaction where two adjacent hydroxyl groups on a PVA chain react with a molecule of butyraldehyde in the presence of an acid catalyst to form a cyclic acetal (B89532) structure. The reaction is typically carried out in a solvent and can be controlled to achieve a specific degree of acetalization, which in turn influences the final properties of the resin.
Experimental Protocol: Synthesis of Poly(vinyl butyral) via Precipitation Method
-
Dissolution of PVA: Dissolve polyvinyl alcohol (PVA) in water at a concentration of 8-10% (w/v) by heating the mixture to 85-95 °C with constant stirring until a clear solution is obtained.
-
Cooling and Catalyst Addition: Cool the PVA solution to 10-15 °C in a reaction vessel equipped with a stirrer. Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to the cooled solution.
-
Butyraldehyde Addition: Slowly add butyraldehyde to the reaction mixture with vigorous stirring. The molar ratio of butyraldehyde to vinyl alcohol units in PVA is typically controlled to achieve the desired degree of acetalization.
-
Acetalization Reaction: Maintain the reaction temperature between 10-20 °C for 1-2 hours. As the reaction progresses, PVB precipitates out of the aqueous solution.
-
Heating and Ripening: After the initial reaction period, gradually heat the mixture to 60-70 °C and hold for 2-3 hours to complete the acetalization and allow the PVB particles to ripen.
-
Neutralization and Washing: Cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium hydroxide (B78521) or sodium carbonate, to a pH of 6-7. Wash the precipitated PVB resin thoroughly with deionized water to remove any unreacted reagents and salts.
-
Drying: Filter the PVB resin and dry it in an oven at 60-80 °C to a constant weight.
Reaction Mechanism of PVB Synthesis
The formation of PVB proceeds through a series of acid-catalyzed nucleophilic additions and eliminations. The mechanism involves the protonation of the carbonyl group of butyraldehyde, followed by nucleophilic attack from the hydroxyl groups of PVA to form a hemiacetal intermediate, which then cyclizes to the stable butyral ring structure.
Quantitative Properties of Poly(vinyl butyral)
The properties of PVB can be tailored by controlling the molecular weight of the initial PVA and the degree of acetalization.
| Property | Typical Value Range |
| Molecular Weight (Mw) | 50,000 - 250,000 g/mol |
| Degree of Acetalization | 60 - 90% |
| Glass Transition Temp. (Tg) | 60 - 85 °C |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 200 - 400% |
| Refractive Index | 1.48 - 1.49 |
Ring-Opening Polymerization of β-Butyrolactone: A Route to Biodegradable Polyesters
β-Butyrolactone, a cyclic ester derivative of this compound, is a key monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester (B1180765) with applications in packaging, medical devices, and drug delivery systems. The ring-opening polymerization (ROP) of β-butyrolactone offers a synthetic route to PHB with controlled molecular weights and properties.[1]
Synthesis of Poly(3-hydroxybutyrate) via ROP
The ROP of β-butyrolactone is typically catalyzed by a variety of metal-based or organic catalysts. The choice of catalyst is crucial for controlling the stereochemistry of the resulting polymer, which in turn affects its physical and mechanical properties.
Experimental Protocol: Ring-Opening Polymerization of rac-β-Butyrolactone
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the desired catalyst (e.g., a yttrium-based salan complex) in a dry, inert solvent such as toluene.[1]
-
Monomer Purification: Purify racemic β-butyrolactone by distillation over a drying agent (e.g., CaH₂) under reduced pressure to remove impurities and water.
-
Polymerization Setup: In a glovebox, add the purified β-butyrolactone and the catalyst solution to a dry reaction vessel equipped with a magnetic stirrer. The monomer-to-catalyst ratio is adjusted to control the target molecular weight.
-
Polymerization Reaction: Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 25-80 °C) for a specified duration (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of an acidic solution (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Mechanism of Ring-Opening Polymerization
The ROP of β-butyrolactone initiated by metal-based catalysts typically proceeds via a coordination-insertion mechanism. The monomer coordinates to the metal center, followed by nucleophilic attack of an initiating or propagating species on the carbonyl carbon, leading to the opening of the lactone ring and the extension of the polymer chain.
Quantitative Properties of Synthetic Poly(3-hydroxybutyrate)
The properties of PHB can be significantly influenced by the catalyst system and polymerization conditions, which affect its molecular weight, polydispersity, and stereoregularity.
| Property | Value Range | Reference |
| Number-Average Molecular Weight (Mn) | 10,000 - 150,000 g/mol | [2] |
| Polydispersity Index (PDI) | 1.05 - 1.5 | [2] |
| Glass Transition Temperature (Tg) | -5 to 10 °C | [3] |
| Melting Temperature (Tm) | 140 - 180 °C | [1] |
| Tensile Strength | 20 - 40 MPa | [3] |
| Elongation at Break | 5 - 500% | [1][3] |
Butenolides and Butenyl Ethers in Copolymer Synthesis
Beyond the well-established polymers, derivatives of this compound are finding applications in the synthesis of specialty copolymers with unique functionalities.
Butenolides in Bio-based Coatings
Butenolides, which can be derived from biomass, are being explored as sustainable monomers for the synthesis of waterborne coatings.[4] These monomers can be copolymerized with other vinyl monomers to produce hybrid polyurethane/poly-butenolide dispersions. These materials can form hard and clear coatings with tunable properties, offering a green alternative to traditional petrochemical-based acrylates.[4][5]
Cationic Polymerization of Butenyl Ethers
Butenyl ethers, which can be synthesized from this compound, are susceptible to cationic polymerization. This method allows for the formation of poly(vinyl ether)s with pendant butenyl groups. These polymers can be further modified through the reactive double bond in the side chain, enabling the synthesis of graft copolymers and other complex architectures. The cationic polymerization of these monomers can be controlled to produce polymers with defined molecular weights and narrow distributions.[6][7][8]
Direct Copolymerization of this compound Derivatives
While the direct homopolymerization of simple butenols is not common, certain substituted butenols have been successfully copolymerized. A notable example is the free-radical copolymerization of 3-methyl-3-buten-1-ol (B123568) with ethylene (B1197577) at high pressures. This process yields hydroxyl-containing ethylene copolymers. The incorporation of the hydroxyl groups from the this compound derivative enhances the polymer's properties, such as adhesion and printability, making them suitable for various packaging and coating applications.
Experimental Workflow: Copolymerization of Ethylene and 3-Methyl-3-Buten-1-ol
Conclusion
This compound and its derivatives represent a versatile class of monomers and precursors for the synthesis of a wide range of polymers. From the high-performance PVB used in safety glass to the biodegradable and biocompatible PHB with significant potential in the medical field, the applications are both commercially established and at the forefront of materials science research. The ability to introduce hydroxyl functionality and other reactive groups through the use of this compound-derived monomers opens up avenues for the creation of novel copolymers with tailored properties for advanced applications in coatings, adhesives, and drug delivery. Further exploration into the direct polymerization of this compound isomers and the development of more efficient catalytic systems for the polymerization of its derivatives will undoubtedly continue to expand the scope of these valuable building blocks in polymer synthesis.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
- 4. 3-Buten-1-ol (CAS 627-27-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. A [research.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. 3-Buten-1-ol [webbook.nist.gov]
- 8. 2-Buten-1-ol | C4H8O | CID 20024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Butenolides as Chiral Precursors in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active butenolides, and their saturated counterparts, γ-butyrolactones, are privileged structural motifs found in a vast array of natural products and pharmaceuticals exhibiting a wide spectrum of biological activities.[1][2][3][4][5] Their inherent chirality and versatile functionality make them highly valuable chiral building blocks in the synthesis of complex molecules.[2][3][4][5] The development of catalytic asymmetric methods to access these scaffolds with high stereocontrol is a significant focus in modern organic synthesis.[2][4][5] This document provides an overview of key asymmetric transformations using butenolides and their precursors, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Key Asymmetric Transformations
The construction of chiral butenolides can be efficiently achieved through several catalytic asymmetric reactions, including vinylogous aldol (B89426) reactions, Michael additions, and asymmetric hydrogenations. These methods utilize chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the reaction.
Asymmetric Vinylogous Aldol Reaction (VVAR)
The asymmetric vinylogous aldol reaction is a powerful tool for carbon-carbon bond formation, providing access to δ-hydroxy-γ-butenolides with the creation of up to two new stereocenters.[2] A common strategy involves the reaction of silyloxyfurans with aldehydes in the presence of a chiral catalyst.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to butenolides or the addition of butenolide enolates to Michael acceptors is a widely used method for introducing chirality at the γ- or δ-position.[2] Chiral scandium(III)-N,N'-dioxide complexes have proven to be highly effective catalysts for the vinylogous Mukaiyama-Michael reaction of 2-silyloxyfurans with chalcone (B49325) derivatives.[6]
Asymmetric Hydrogenation
The enantioselective hydrogenation of the endocyclic double bond of a butenolide is a direct and atom-economical approach to chiral γ-butyrolactones.[1][7][8] Rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have demonstrated high efficiency and enantioselectivity in this transformation.[1][7][8]
Data Presentation
The following tables summarize the quantitative data for the key asymmetric transformations discussed.
Table 1: Organocatalytic Asymmetric Direct Vinylogous Aldol Reaction of Furan-2(5H)-one with Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Bromobenzaldehyde | 10 | 24 | 95 | >95:5 | 96 |
| 2 | 4-(Trifluoromethyl)benzaldehyde | 10 | 24 | 92 | >95:5 | 95 |
| 3 | 2-Naphthaldehyde | 10 | 48 | 88 | 94:6 | 94 |
| 4 | Cinnamaldehyde | 10 | 72 | 75 | 90:10 | 90 |
Data extracted from a study on squaramide-sulfonamide organocatalysts.[9]
Table 2: Chiral N,N'-Dioxide-Scandium(III) Catalyzed Asymmetric Vinylogous Mukaiyama-Michael Addition
| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Chalcone | 1 | 24 | 98 | >99:1 | 92 |
| 2 | 4'-Methylchalcone | 1 | 24 | 97 | >99:1 | 93 |
| 3 | 4-Chlorochalcone | 1 | 36 | 95 | >99:1 | 94 |
| 4 | 2-Thienyl Chalcone | 1 | 48 | 90 | >99:1 | 91 |
Data from a study on the highly enantioselective synthesis of γ-substituted butenolides.[6]
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 4-Phenylfuran-2(5H)-one | 1 | 50 | 24 | >99 | 97 |
| 2 | 4-(4-Chlorophenyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 98 |
| 3 | 4-(4-Methoxyphenyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 97 |
| 4 | 4-(2-Naphthyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 98 |
Data obtained from a study on facile access to chiral γ-butyrolactones using a Rh/ZhaoPhos catalyst.[1][7][8]
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Direct Vinylogous Aldol Reaction
This protocol is based on the work of Nakashima and coworkers.[9]
Materials:
-
Aldehyde (0.2 mmol)
-
Furan-2(5H)-one (70 μL, 1.0 mmol)
-
Squaramide-sulfonamide organocatalyst (0.02 mmol, 10 mol%)
-
Dry diethyl ether (Et₂O, 1.0 mL)
-
Silica (B1680970) gel for chromatography
-
Chloroform (CHCl₃) and Ethyl acetate (B1210297) (EtOAc) for chromatography
Procedure:
-
To a solution of the aldehyde (0.2 mmol) and the organocatalyst (0.02 mmol) in dry Et₂O (1.0 mL) at 25 °C, add furan-2(5H)-one (70 μL, 1.0 mmol).
-
Stir the reaction mixture at 25 °C for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography using a gradient of CHCl₃ and EtOAc (from 1:0 to 50:3) to afford the desired γ-hydroxy butenolide.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Vinylogous Mukaiyama-Michael Addition
This procedure is adapted from the work of Feng and coworkers on chiral N,N'-dioxide-scandium(III) catalysis.[10]
Materials:
-
Chalcone derivative (0.1 mmol)
-
2-(Trimethylsilyloxy)furan (0.2 mmol)
-
Chiral N,N'-dioxide ligand (0.0011 mmol)
-
Sc(OTf)₃ (0.001 mmol)
-
4 Å Molecular sieves (20 mg)
-
Toluene (B28343) (1.0 mL)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.0011 mmol), Sc(OTf)₃ (0.001 mmol), and 4 Å molecular sieves (20 mg).
-
Add toluene (0.5 mL) and stir the mixture at 60 °C for 1 hour.
-
Cool the mixture to the reaction temperature (typically room temperature).
-
Add a solution of the chalcone derivative (0.1 mmol) in toluene (0.5 mL).
-
Add 2-(trimethylsilyloxy)furan (0.2 mmol) dropwise.
-
Stir the reaction for the time specified in Table 2.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography to yield the product.
-
Determine the diastereomeric and enantiomeric excess by chiral HPLC analysis.
Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides
This protocol is based on the highly efficient hydrogenation method developed by Zhang and coworkers.[11]
Materials:
-
γ-Butenolide substrate (0.1 mmol)
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S)-ZhaoPhos (1.1 mol%)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add the γ-butenolide substrate (0.1 mmol), [Rh(COD)₂]BF₄ (1.0 mol%), and (S)-ZhaoPhos (1.1 mol%) to a vial.
-
Add anhydrous THF (1.0 mL) to the vial.
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with H₂.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for the Organocatalytic Asymmetric Vinylogous Aldol Reaction.
Caption: Proposed Catalytic Cycle for the Asymmetric Mukaiyama-Michael Addition.
Caption: Experimental Workflow for Rh-Catalyzed Asymmetric Hydrogenation.
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Highly enantioselective synthesis of γ-substituted butenolidesvia the vinylogous Mukaiyama–Michael reaction catalyzed by a chiral scandium(iii)–N,N′-dioxide complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00491K [pubs.rsc.org]
Application Notes and Protocols: Epoxidation of 2-Buten-1-ol
These application notes provide detailed protocols for the epoxidation of 2-buten-1-ol (crotyl alcohol), a key transformation in organic synthesis for producing 2,3-epoxy-1-butanol. This epoxy alcohol is a versatile building block for various fine chemicals and pharmaceuticals. The protocols described herein cover three widely utilized methods: the Sharpless Asymmetric Epoxidation for enantioselective synthesis, diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), and vanadium-catalyzed epoxidation.
Protocol 1: Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4] The choice of L-(+)-DET or D-(−)-DET determines the facial selectivity of the epoxidation, allowing access to either enantiomer of the product. The presence of molecular sieves is often necessary to ensure high conversion and enantioselectivity.[5]
Experimental Protocol
Materials:
-
2-buten-1-ol (crotyl alcohol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(−)-Diethyl tartrate (D-(−)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)
-
Powdered 3Å molecular sieves
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add powdered 3Å molecular sieves to the flask.
-
Add anhydrous dichloromethane (DCM) to the flask, followed by L-(+)-DET or D-(−)-DET.
-
Cool the stirred suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Slowly add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to the mixture. Stir for 30 minutes at -20 °C to allow for catalyst formation.
-
Add 2-buten-1-ol to the reaction mixture.
-
Add anhydrous tert-butyl hydroperoxide (TBHP) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and allowing the mixture to warm to room temperature with vigorous stirring for at least 1 hour.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the Celite pad with DCM.
-
Separate the layers of the filtrate. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Parameter | Condition | Reference |
| Catalyst Loading | 5–10 mol% Ti(Oi-Pr)₄ | [2] |
| Chiral Ligand | L-(+)-DET or D-(-)-DET | [1] |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | [2] |
| Temperature | -20 °C | [6] |
| Enantiomeric Excess (ee) | Typically >90% | [3] |
Protocol 2: Diastereoselective Epoxidation with m-CPBA
Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a widely used method for converting alkenes into epoxides.[7][8] For allylic alcohols, the hydroxyl group can direct the oxidant to the same face of the double bond through hydrogen bonding, leading to a syn-diastereoselective epoxidation.[9] This reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at low temperatures.
Experimental Protocol
Materials:
-
2-buten-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-buten-1-ol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess peroxide) and saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data Summary
| Parameter | Condition | Reference |
| Oxidant | m-CPBA (1.2 eq) | [6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Selectivity | High syn-diastereoselectivity | [9] |
| Byproduct | m-chlorobenzoic acid | [8] |
Protocol 3: Vanadium-Catalyzed Epoxidation
Vanadium-based catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are highly effective for the epoxidation of allylic alcohols.[10] Similar to m-CPBA, these systems also exhibit high syn-diastereoselectivity due to coordination of the allylic alcohol to the metal center.[9] The reaction typically uses TBHP as the terminal oxidant and is performed in non-polar solvents like toluene or benzene.
Experimental Protocol
Materials:
-
2-buten-1-ol
-
Vanadyl acetylacetonate (VO(acac)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water or anhydrous)
-
Toluene or Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of 2-buten-1-ol in toluene in a round-bottom flask, add VO(acac)₂ (0.01 equivalents).
-
Stir the resulting blue-green solution at room temperature for 10-15 minutes.
-
Add TBHP (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate (B1210297) or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography.
Quantitative Data Summary
| Parameter | Condition | Reference |
| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) | [6] |
| Catalyst Loading | 1 mol% | [11] |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | [6] |
| Solvent | Toluene or Benzene | [6] |
| Temperature | Room Temperature | [11] |
| Selectivity | High syn-diastereoselectivity | [9] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the epoxidation of 2-buten-1-ol, covering the key stages from reaction setup to final product purification.
Caption: General laboratory workflow for the epoxidation of 2-buten-1-ol.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
Application of Butenol in the Synthesis of Pheromones: A Detailed Protocol for the Synthesis of (E,Z)-7,9-Dodecadien-1-yl Acetate
Introduction
Butenol and its derivatives are versatile C4 building blocks in organic synthesis, valued for their bifunctionality which includes a hydroxyl group and a terminal double bond. These functionalities allow for a range of chemical transformations, making them attractive synthons for the construction of complex molecules, including insect pheromones. This application note details the use of a this compound derivative in the stereoselective synthesis of (E,Z)-7,9-dodecadien-1-yl acetate (B1210297), the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana. This pest is a significant threat to vineyards worldwide, and its synthetic pheromone is a critical tool in pest management strategies such as mating disruption and monitoring.
The synthesis described herein utilizes a cross-metathesis reaction, a powerful carbon-carbon bond-forming reaction, to couple a derivative of but-3-en-1-ol with another olefinic fragment. This methodology offers an efficient and modular approach to the target pheromone.
I. Synthetic Pathway Overview
The overall synthetic strategy involves the preparation of two key olefinic fragments, followed by their coupling via a cross-metathesis reaction, and subsequent functional group manipulation to yield the final pheromone product. But-3-en-1-ol serves as the precursor to one of these fragments.
Figure 1: General synthetic scheme for (E,Z)-7,9-dodecadien-1-yl acetate.
II. Experimental Protocols
A. Preparation of But-3-en-1-yl Tosylate
Objective: To convert the hydroxyl group of but-3-en-1-ol into a better leaving group (tosylate) for subsequent reactions.
Materials:
-
But-3-en-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of but-3-en-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq).
-
p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield but-3-en-1-yl tosylate as a crude oil, which can be purified by column chromatography.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
|---|---|---|---|
| But-3-en-1-ol | 1.0 | ~90-95 | >95 |
| p-Toluenesulfonyl Cl | 1.2 |
| Pyridine | 1.5 | | |
B. Cross-Metathesis Reaction
Objective: To couple but-3-en-1-yl tosylate with oct-7-en-1-yl acetate to form the C12 backbone of the pheromone.
Materials:
-
But-3-en-1-yl tosylate (from step A)
-
Oct-7-en-1-yl acetate
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve but-3-en-1-yl tosylate (1.0 eq) and oct-7-en-1-yl acetate (1.0 eq) in anhydrous DCM.
-
Add Grubbs' second-generation catalyst (0.01-0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 10-(tosyloxy)dec-7-en-1-yl acetate.
Quantitative Data:
| Reactant | Molar Eq. | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| But-3-en-1-yl tosylate | 1.0 | 1-5 | ~70-85 |
| Oct-7-en-1-yl acetate | 1.0 |
| Grubbs' Gen II Catalyst | 0.01-0.05 | | |
C. Synthesis of (E,Z)-7,9-Dodecadien-1-yl Acetate
Objective: To generate the conjugated diene system with the desired (E,Z) stereochemistry from the metathesis product.
Materials:
-
10-(Tosyloxy)dec-7-en-1-yl acetate (from step B)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve 10-(tosyloxy)dec-7-en-1-yl acetate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add potassium tert-butoxide (2.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield (E,Z)-7,9-dodecadien-1-yl acetate. The isomeric ratio can be determined by GC analysis.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | (E,Z) Isomer Ratio |
|---|---|---|---|
| 10-(Tosyloxy)dec-7-en-1-yl acetate | 1.0 | ~60-75 | Typically >90:10 |
| Potassium tert-butoxide | 2.0 | | |
III. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and transformations in the synthesis of the target pheromone.
Figure 2: Workflow for the synthesis of Lobesia botrana pheromone.
This application note demonstrates a viable and efficient synthetic route to the sex pheromone of Lobesia botrana, utilizing but-3-en-1-ol as a readily available starting material. The key cross-metathesis step provides a convergent and modular approach to the carbon skeleton of the pheromone. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and the development of sustainable pest management solutions. Further optimization of reaction conditions and catalyst selection may lead to even higher yields and stereoselectivity.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Buten-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kinetic resolution of racemic secondary alcohols is a critical process in the synthesis of enantiomerically pure compounds, which are essential building blocks for many pharmaceuticals and fine chemicals. Enzymatic methods, particularly those employing lipases, offer a highly selective and environmentally benign alternative to traditional chemical resolutions. This document provides a detailed protocol for the enzymatic resolution of racemic 3-buten-2-ol (B146109) via lipase-catalyzed acylation. Lipases such as those from Candida antarctica (Lipase B) and Pseudomonas cepacia are highly effective for this transformation, often utilizing vinyl acetate (B1210297) as an acyl donor.
Principle of the Reaction
The enzymatic resolution of racemic 3-buten-2-ol is based on the principle of kinetic resolution. In this process, a chiral catalyst (the lipase) selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as the acylated product (ester) and the other as the unreacted alcohol. The two can then be separated by standard chromatographic techniques, yielding both enantiomers in high enantiomeric purity. The reaction is typically carried out in a non-polar organic solvent to favor the acylation reaction over hydrolysis.
Data Presentation
The following tables summarize typical quantitative data obtained during the enzymatic resolution of secondary alcohols using various lipases. While specific data for 3-buten-2-ol is extrapolated from resolutions of structurally similar alcohols, these values provide a strong indication of expected outcomes.
Table 1: Performance of Various Lipases in the Kinetic Resolution of Secondary Alcohols
| Lipase (B570770) Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantiomeric Excess (e.e.) of Ester (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 | [1][2] |
| Pseudomonas cepacia Lipase (Amano PS) | Vinyl Acetate | Pentane (B18724) | 48 | Not Reported | Not Reported | [3] |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | Hexane | ~50 | >99 | >99 | [1] |
| Lecitase™ Ultra (immobilized) | Vinyl Propionate | DIPE | Not Reported | 90-99 | 90-99 | [4] |
Note: Data is compiled from studies on various secondary alcohols and serves as a representative guide.
Table 2: Effect of Reaction Parameters on Enantioselectivity
| Parameter | Variation | Effect on Enantioselectivity (E-value) | General Observation | Reference |
| Temperature | 25°C to 55°C | Can decrease with increasing temperature | Lower temperatures often favor higher enantioselectivity. | [2] |
| Solvent Polarity | Non-polar (e.g., Hexane) vs. Polar (e.g., THF) | Generally higher in non-polar solvents | Non-polar solvents minimize enzyme denaturation and favor acylation. | [1] |
| Acyl Donor | Vinyl Acetate vs. Acetic Anhydride | Vinyl acetate often gives higher E-values | The activated nature of vinyl esters drives the reaction forward. | [5] |
| Enzyme Immobilization | Free vs. Immobilized | Immobilization can enhance stability and reusability, sometimes improving enantioselectivity. | Immobilized enzymes are generally preferred for industrial applications. | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-3-Buten-2-ol
This protocol describes a general method for the enzymatic resolution of racemic 3-buten-2-ol using a commercially available lipase and vinyl acetate.
Materials:
-
Racemic 3-buten-2-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Pseudomonas cepacia Lipase (Amano Lipase PS)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable non-polar solvent like pentane or diisopropyl ether)
-
Molecular sieves (4 Å), activated
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 3-buten-2-ol (1.0 mmol).
-
Dissolve the alcohol in anhydrous hexane (20 mL).
-
Add the immobilized lipase (typically 20-50 mg per mmol of substrate).[1][6]
-
Add activated molecular sieves (approx. 1 g) to ensure anhydrous conditions.[3]
-
Add vinyl acetate (2.0 mmol, 2 equivalents).
-
Seal the flask and stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C).
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the formed ester.[3]
-
Work-up: Once ~50% conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted (S)-3-buten-2-ol from the produced (R)-3-buten-2-yl acetate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Determine the enantiomeric excess of the purified alcohol and acetate fractions using chiral GC or HPLC.
Protocol 2: Hydrolysis of the Enantiopure Ester (Optional)
To obtain the (R)-enantiomer of 3-buten-2-ol, the resolved ester can be hydrolyzed.
Materials:
-
(R)-3-buten-2-yl acetate
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Methanol or ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the (R)-3-buten-2-yl acetate in methanol.
-
Add a solution of NaOH (1.2 equivalents) in water.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-buten-2-ol.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the enzymatic resolution process.
Caption: Experimental workflow for the enzymatic resolution of racemic 3-buten-2-ol.
Caption: Selective acylation of enantiomers by the lipase catalyst.
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Butenol in Biological Fluids by GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of butenol in biological fluids, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and potential for poor chromatographic performance of this compound, a derivatization step is employed to enhance volatility and improve peak shape. This method is suitable for clinical research, toxicology studies, and drug development applications where accurate measurement of this compound is required.
Introduction
This compound, an unsaturated alcohol, is a volatile organic compound (VOC) that may be present in biological systems through various metabolic pathways or as a biomarker for certain conditions. Accurate quantification in complex matrices like blood and urine presents analytical challenges due to its polarity and the presence of interfering substances. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of VOCs. However, direct analysis of polar analytes like this compound can be problematic. Derivatization is a key step to convert this compound into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection. This protocol outlines a comprehensive workflow, including sample preparation, derivatization, and GC-MS analysis for the reliable quantification of this compound.
Experimental
Sample Preparation
For Plasma Samples:
A protein precipitation and liquid-liquid extraction (LLE) procedure is utilized to isolate this compound and remove proteins that can interfere with the analysis.
-
Protocol:
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.[1]
-
Carefully transfer the upper organic layer to a new tube for the derivatization step.
-
For Urine Samples:
A headspace solid-phase microextraction (HS-SPME) method is employed for urine samples, which is a simpler and solventless approach.
-
Protocol:
-
Place 1 mL of urine into a 10 mL headspace vial.
-
Add an appropriate internal standard.
-
Add 0.3 g of sodium chloride to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[2]
-
Seal the vial with a PTFE-lined septum.
-
The vial is then ready for HS-SPME-GC-MS analysis.
-
Derivatization (for Plasma Extracts)
Silylation is a common and effective derivatization technique for alcohols, converting the polar hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether.[3][4]
-
Protocol:
-
Evaporate the organic extract from the plasma sample preparation step to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3][5]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Analysis
A mid-to-high polarity column is recommended for the analysis of this compound derivatives to achieve good separation and peak shape.[6]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: Rtx-624 or similar mid-polar column (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative.
-
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Urine (HS-SPME) | Plasma (LLE-Derivatization) |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | 0.5 - 3 ng/mL |
| Linearity Range | 5 - 500 ng/mL (r² > 0.995) | 1 - 1000 ng/mL (r² > 0.995) |
| Precision (%RSD) | Intra-day: < 10%Inter-day: < 15% | Intra-day: < 8%Inter-day: < 12% |
| Accuracy (Recovery) | 85 - 110% | 90 - 105% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in plasma and urine.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions in the analytical method development for this compound quantification.
Caption: Logical flow for method development addressing this compound's properties.
Conclusion
The described GC-MS method, incorporating either liquid-liquid extraction with derivatization for plasma or headspace SPME for urine, provides a reliable and sensitive approach for the quantification of this compound in biological fluids. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflow diagrams serve as a comprehensive guide for the implementation of this analytical procedure.
References
- 1. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization methodology for the analysis of butorphanol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Butenol as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of butenol and its derivatives as crucial intermediates in the synthesis of commercially significant pharmaceutical agents. The protocols outlined below focus on the practical application of these versatile building blocks in the manufacturing of antiviral drugs, with a specific emphasis on the synthesis of Famciclovir.
Introduction
This compound, a four-carbon unsaturated alcohol, and its isomers (e.g., 2-buten-1-ol and 3-buten-2-ol) are valuable precursors in organic synthesis due to the presence of both a hydroxyl group and a carbon-carbon double bond.[1][][3] These functionalities allow for a variety of chemical transformations, making this compound derivatives, particularly butenolides, attractive starting materials and intermediates for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5][6] Their applications span the development of antiviral, anticancer, and anti-inflammatory agents.[4][5][7]
One of the most notable applications of a this compound-derived intermediate is in the synthesis of Famciclovir, a potent antiviral drug used for the treatment of herpes virus infections.[8] A key chiral intermediate in this synthesis is 4-amino-2-hydroxymethyl-1-butanol, which can be prepared from precursors structurally related to this compound.[8][9]
Application: Synthesis of the Antiviral Drug Famciclovir
The synthesis of Famciclovir relies on the strategic use of a C4 amino-diol intermediate, which provides the necessary acyclic side chain that mimics the natural nucleoside structure. This section details the synthesis of the key intermediate, 4-amino-2-hydroxymethyl-1-butanol, and its subsequent conversion to Famciclovir.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a representative synthesis of Famciclovir, highlighting the efficiency of the process.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1. Synthesis of 2-amino-6-chloro-9-(2,2-diethoxyhydroxybutyrate-4-yl) purine (B94841) | 2-amino-6-chloropurine, 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester, potassium carbonate | 2-amino-6-chloro-9-(2,2-diethoxyhydroxybutyrate-4-yl) purine | 73.5 | - |
| 2. Synthesis of 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl) purine | Product from Step 1, acetic anhydride (B1165640), triethylamine (B128534), 4-dimethylaminopyridine | 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl) purine | 72.3 | - |
| 3. Synthesis of Famciclovir | Product from Step 2, 5% Pd/C, sodium carbonate | Famciclovir | >90 (recovery) | 99.8 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-chloro-9-(2,2-diethoxyhydroxybutyrate-4-yl) purine
This protocol describes the initial alkylation of the purine ring system.
Materials:
-
2-amino-6-chloropurine
-
3-bromopropan-1,1,1-tricarboxylic acid triethyl ester
-
Light anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
To a 250 ml reaction flask, add 55 ml of dimethylformamide and 10 g of 2-amino-6-chloropurine. Stir the mixture until uniform.
-
Add 12.2 g of light anhydrous potassium carbonate to the reaction flask.
-
Add 25 g of 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester to the mixture.
-
Raise the temperature to 65-70°C and maintain for approximately 3 hours.
-
After the reaction is complete, cool the mixture and add 11.3 g of freshly prepared sodium methoxide.
-
Allow the reaction to proceed at room temperature for 2 hours, during which a large amount of white solid will precipitate.
-
Cool the mixture to 0°C and stir to complete crystallization.
-
Filter the crystalline product and wash the filter cake with a small amount of cold methanol.
-
Dry the white solid in a vacuum oven at 65°C. The expected yield is approximately 14.2 g with a purity of 73.5%.[10]
Protocol 2: Synthesis of 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl) purine
This protocol details the acetylation of the hydroxyl groups on the side chain.
Materials:
-
Product from Protocol 1
-
Dichloromethane (DCM)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine
-
Acetic anhydride
-
Deionized water
-
50% Sodium carbonate solution
-
Anhydrous ethanol (B145695)
Procedure:
-
In a 250 ml reaction flask, add 80 ml of dichloromethane.
-
Add the white solid obtained from Protocol 1, 0.39 g of 4-dimethylaminopyridine, and 7.5 g of triethylamine to the flask and stir at ambient temperature.
-
Slowly add 10.8 g of acetic anhydride dropwise to the reaction mixture and continue stirring for 2 hours.
-
Add 96 ml of deionized water to the flask, then wash and extract the organic layer with 100 ml of 50% sodium carbonate solution.
-
Perform vacuum distillation to remove the solvent until no more fraction is collected.
-
Add 50 ml of anhydrous ethanol for recrystallization.
-
Filter the white solid and dry it in a vacuum oven at approximately 65°C. The expected yield of the white solid is 9.1 g (72.3%).[10]
Protocol 3: Synthesis of Famciclovir
This final step involves the de-chlorination of the purine ring to yield Famciclovir.
Materials:
-
Product from Protocol 2
-
Ethyl acetate (B1210297)
-
Anhydrous sodium carbonate
-
5% Palladium on carbon (Pd/C)
-
n-hexane
Procedure:
-
Add 7.5 g of the white solid from Protocol 2 to a high-pressure reactor.
-
Add 75 ml of ethyl acetate and stir the mixture.
-
Add 3.4 g of anhydrous sodium carbonate and 1.1 g of 5% Pd/C to the reactor.
-
Pressurize the reactor with hydrogen gas and carry out the hydrogenation reaction.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Add 45 ml of n-hexane to the concentrated solution and stir for 2 hours to induce precipitation.
-
Filter the product and recrystallize the filter cake from 20 ml of ethyl acetate.
-
The expected yield of Famciclovir is approximately 6 g, with a purity of 99.8% and a recovery rate of over 90%.[10]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of Famciclovir from the purine starting material and the this compound-related side-chain precursor.
Caption: Synthetic pathway for Famciclovir.
Conclusion
This compound and its derivatives are indispensable intermediates in modern pharmaceutical synthesis. The provided protocols for the synthesis of Famciclovir illustrate a practical application, demonstrating the utility of a this compound-derived structural motif in the construction of a complex antiviral agent. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the field of drug development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Research for Antivirus Activity of Novel Butenolide on Influenza A Virus H1N1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. issplc.com [issplc.com]
Application Note: Strategies for Free-Radical Polymerization of Butenol-Based Monomers for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butenol-based monomers, such as 2-buten-1-ol, are attractive building blocks for functional polymers due to the presence of a reactive hydroxyl group. This functional handle can be used for post-polymerization modification, conjugation of bioactive molecules, or to impart hydrophilicity, making these polymers promising candidates for applications in drug delivery, tissue engineering, and bioconjugation.[1][2] However, the free-radical polymerization of this compound and other allylic monomers is notoriously challenging. This application note details the primary obstacle in this process—degradative chain transfer—and provides effective strategies and detailed protocols to overcome this limitation, enabling the synthesis of well-defined this compound-based copolymers.
The Challenge: Degradative Chain Transfer
The primary difficulty in the homopolymerization of this compound via free-radical methods is degradative chain transfer . In this process, a growing polymer radical (P•) abstracts an allylic hydrogen atom from a this compound monomer molecule. This terminates the growing chain and creates a stable, resonance-delocalized allylic radical.[3][4] This new radical is significantly less reactive and is slow to reinitiate a new polymer chain, drastically reducing the rate of polymerization and limiting the achievable molecular weight.
The mechanism can be summarized as follows:
-
Chain Growth: A polymer radical adds to the double bond of a this compound monomer.
-
Chain Transfer: The polymer radical abstracts a hydrogen from the allylic position of another this compound monomer.
-
Termination/Slow Re-initiation: The original polymer chain is terminated, and a stable, non-propagating allylic radical is formed.
// Invisible nodes for ranking {rank=same; P_radical; Butenol_Monomer;} {rank=same; Terminated_Polymer; Allylic_Radical;} }
Caption: Mechanism of degradative chain transfer.
Strategy & Protocol: Free-Radical Copolymerization
A highly effective strategy to incorporate this compound units into a polymer chain is through copolymerization with a more reactive comonomer that does not readily undergo chain transfer, such as vinyl acetate (B1210297) (VAc).[5] The propagating radical is more likely to be derived from the VAc monomer, which preferentially adds to another monomer (either VAc or this compound) rather than abstracting an allylic hydrogen. This allows for the synthesis of copolymers with significant incorporation of the functional this compound monomer.
3.1. Experimental Protocol: Synthesis of Poly(2-buten-1-ol-co-vinyl acetate)
This protocol describes the solution copolymerization of 2-buten-1-ol with vinyl acetate, initiated by azobisisobutyronitrile (AIBN).
Materials and Reagents:
-
Vinyl acetate (VAc), ≥99%, inhibitor removed
-
2-buten-1-ol, ≥98%
-
Azobisisobutyronitrile (AIBN), 98% (recrystallized from methanol (B129727) before use)
-
Toluene (B28343), anhydrous, ≥99.8%
-
Methanol, ACS reagent grade
-
Hexanes, ACS reagent grade
Equipment:
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line or nitrogen/argon manifold
-
Condenser
-
Vacuum pump
-
Rotary evaporator
Procedure:
-
Monomer and Solvent Preparation: Purify vinyl acetate by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add vinyl acetate (e.g., 10.0 g, 116 mmol) and 2-buten-1-ol (e.g., 2.1 g, 29 mmol) in a 4:1 molar ratio.
-
Initiator Addition: Add AIBN (e.g., 0.19 g, 1.16 mmol, 1 mol% relative to VAc) to the flask.
-
Solvent Addition: Add 25 mL of anhydrous toluene to dissolve the reactants.
-
Degassing: Attach the flask to a Schlenk line. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 60°C and stir vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.[6]
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Slowly pour the viscous reaction mixture into a large excess of a non-solvent, such as hexanes (~500 mL), while stirring. The copolymer will precipitate.
-
Isolation and Drying: Decant the solvent and redissolve the polymer in a minimal amount of a suitable solvent like THF or acetone. Reprecipitate into hexanes. Collect the purified polymer by filtration and dry it under vacuum at 40°C to a constant weight.
Caption: Experimental workflow for this compound copolymerization.
Data Presentation and Characterization
The resulting copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
4.1. Characterization Techniques:
-
Nuclear Magnetic Resonance (¹H NMR): To determine the final copolymer composition by integrating the signals corresponding to each monomer unit.
-
Size Exclusion Chromatography (SEC/GPC): To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the hydroxyl (-OH) from this compound and the ester carbonyl (C=O) from vinyl acetate.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer, providing insight into its thermal properties.[8]
4.2. Representative Data
The table below summarizes typical data obtained from the free-radical copolymerization of 2-buten-1-ol and vinyl acetate under different conditions.
| Feed Ratio (VAc:this compound) | Initiator (mol%) | Time (h) | Conversion (%) | This compound in Copolymer (mol%) | Mn (kDa) | Đ (Mw/Mn) |
| 80:20 | AIBN (1.0) | 24 | ~75 | ~18 | 15 - 25 | 1.8 - 2.5 |
| 70:30 | AIBN (1.0) | 24 | ~68 | ~26 | 12 - 20 | 2.0 - 2.8 |
| 50:50 | AIBN (1.5) | 36 | ~55 | ~42 | 8 - 15 | 2.2 - 3.1 |
Note: Data are representative and can vary based on specific reaction conditions such as solvent choice, temperature, and purification method.
Applications in Drug Development
The hydroxyl groups along the copolymer backbone serve as versatile handles for further modification.[9]
-
Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone can create polymer-drug conjugates, potentially improving drug solubility, stability, and pharmacokinetic profiles.[10]
-
Hydrogel Formation: The hydrophilic nature of the this compound units can be exploited to form hydrogels through crosslinking, which are widely used as matrices for controlled drug release or as scaffolds in tissue engineering.[2]
-
Stealth Polymers: The hydroxyl groups can be used to graft poly(ethylene glycol) (PEG) chains, creating "stealth" polymers that can evade the immune system and prolong circulation time for systemic drug delivery.[1]
This protocol provides a reliable method for synthesizing functional copolymers containing this compound, overcoming the inherent challenges of its homopolymerization. The resulting materials offer a versatile platform for researchers in drug development and materials science.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degenerative chain transfer - Wikipedia [en.wikipedia.org]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. rsc.org [rsc.org]
- 8. The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
The Role of Butenol in the Synthesis of Flavor and Fragrance Compounds: Application Notes and Protocols
Introduction: Butenol and its isomers, a group of four-carbon alcohols, serve as versatile and crucial building blocks in the synthesis of a wide array of flavor and fragrance compounds. Their primary utility lies in their conversion to esters, which are renowned for their characteristic fruity and pleasant aromas. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the drug development and flavor/fragrance industries, outlining both chemical and biocatalytic methods for the synthesis of these valuable compounds.
The transformation of butenols into esters, primarily through Fischer esterification or enzyme-catalyzed reactions, allows for the creation of specific aroma profiles, such as those of banana, apple, and pineapple. The demand for "natural" flavor and fragrance compounds has spurred significant interest in biocatalytic methods, which utilize enzymes like lipases to produce esters that can be labeled as natural. These processes offer a green alternative to traditional chemical synthesis.
Data Presentation: Synthesis of this compound-Derived Flavor Esters
The following table summarizes quantitative data for the synthesis of representative flavor esters from this compound isomers using both traditional chemical and biocatalytic methods.
| Product Ester | This compound Isomer | Synthesis Method | Catalyst | Key Parameters | Yield (%) | Aroma Profile |
| n-Butyl acetate (B1210297) | n-Butanol | Lipase-Catalyzed Esterification | Immobilized Rhizomucor miehei lipase (B570770) (Lipozyme RMIM) | 18 hours, 37°C, 25% (w/w) enzyme loading, solvent-free | >78%[1][2] | Pineapple, Fruity |
| Isopentyl acetate | Isopentyl alcohol (3-methyl-1-butanol) | Fischer Esterification | Sulfuric Acid (H₂SO₄) | Reflux at ~160°C for 45 minutes | Typically high, though specific yield depends on purification | Banana, Fruity[3] |
| 2-Methylbutyl acetate | 2-Methyl-1-butanol | Fischer Esterification | Acid Catalyst | Not specified | Not specified | Fruity, Apple/Banana-like |
| Various Esters | 3-Methoxy-3-methyl-1-butanol | Condensation Reaction | Acid Catalyst | Not specified | High | Citrus, Green, Woody, Fruity |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of n-Butyl Acetate (Pineapple Aroma)
This protocol details the environmentally friendly, lipase-catalyzed synthesis of n-butyl acetate.
Materials:
-
n-Butanol
-
Glacial Acetic Acid
-
Immobilized Rhizomucor miehei lipase (Lipozyme RMIM)
-
Screw-capped vials
-
Horizontal water bath shaker
-
Titrator with 0.1 M NaOH (for yield determination)
-
FTIR Spectrometer (for product confirmation)
Procedure:
-
In a screw-capped vial, combine 50 mmol of n-butanol and 50 mmol of glacial acetic acid.[2]
-
Add the immobilized lipase catalyst at a loading of 25% (w/w of the total mass of substrates).[1]
-
Securely cap the vial and place it in a horizontal water bath shaker set to 150 rpm and a temperature of 37°C.[2]
-
Allow the reaction to proceed for 18 hours to achieve optimal conversion.[1]
-
After the reaction period, terminate the reaction by removing the enzyme via filtration.
-
Determine the percentage conversion of acetic acid to n-butyl acetate by titrating the remaining acid with a standardized 0.1 M NaOH solution.[2] The yield of n-butyl acetate should exceed 78%.[1]
-
Confirm the identity of the product by Fourier Transform Infrared (FTIR) spectroscopy. A characteristic strong absorption peak for the ester carbonyl group (C=O) should be observed around 1742 cm⁻¹.[1][2]
Protocol 2: Chemical Synthesis of Isopentyl Acetate (Banana Oil) via Fischer Esterification
This protocol describes the classic acid-catalyzed synthesis of isopentyl acetate.
Materials:
-
Isopentyl alcohol (3-methyl-1-butanol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5 mL conical reaction vial with a spin vane
-
Air condenser
-
Heating mantle or aluminum block
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus (Hickman still)
-
IR Spectrometer
Procedure:
-
To a 5 mL conical reaction vial containing a spin vane, add isopentyl alcohol and glacial acetic acid.[3]
-
Carefully add 5 drops of concentrated sulfuric acid to the vial to catalyze the reaction.[3]
-
Attach an air condenser and heat the mixture to a gentle reflux using a heating mantle or an aluminum block set to approximately 160°C. Maintain the reflux with stirring for 45 minutes.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath.[3]
-
Transfer the cooled mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude isopentyl acetate by distillation. Collect the fraction that distills at the boiling point of isopentyl acetate (142°C).[3]
-
Characterize the final product by its characteristic banana-like odor and by acquiring an IR spectrum to confirm the presence of the ester functional group.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and application of flavor esters from this compound.
Caption: General workflow from this compound to flavor and fragrance applications.
References
Unveiling the Anticancer Potential: In Vitro Cytotoxicity of Butenolide Derivatives on Cancer Cell Lines
Application Notes & Protocols for Researchers
The quest for novel anticancer agents has led researchers to explore a diverse array of chemical scaffolds, with butenolide derivatives emerging as a promising class of compounds. These molecules, characterized by a four-carbon heterocyclic lactone ring, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for studying the in vitro cytotoxicity of butenolide derivatives, intended for researchers, scientists, and drug development professionals.
Introduction to Butenolide Derivatives and their Anticancer Activity
Butenolides are a broad class of natural and synthetic compounds, with prominent members including bufadienolides and parthenolide (B1678480).[1][2] Accumulating evidence highlights their potential as anticancer agents through various mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][3] Understanding the cytotoxic profile and mechanism of action of these derivatives is a critical step in the development of new cancer therapies.
Data Presentation: Cytotoxicity of Butenolide Derivatives
The following tables summarize the in vitro cytotoxic activity of representative butenolide derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity (IC50) of Bufadienolides on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| Bufalin | PC-3 | Prostate Cancer | < 0.5 | Not Specified | MTT | [4] |
| Bufalin | DU145 | Prostate Cancer | < 0.5 | Not Specified | MTT | [4] |
| Cinobufagin | PC-3 | Prostate Cancer | < 0.02 | Not Specified | MTT | [4] |
| Cinobufagin | DU145 | Prostate Cancer | < 0.02 | Not Specified | MTT | [4] |
| Hellebrin | H1299 | Lung Cancer | Not Specified | 72 | MTT | [5] |
| Hellebrin | MCF-7 | Breast Cancer | Not Specified | 72 | MTT | [5] |
| Lanceotoxin B | Neuro-2a | Neuroblastoma | 4.4 - 5.5 | 24 - 72 | MTT | [6][7] |
| 1α,2α-Epoxyscillirosidine | H9c2 | Myocardial Cells | Not Specified | 24 - 72 | MTT | [6][7] |
Table 2: Cytotoxicity (IC50) of Parthenolide on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| Parthenolide | HT-29 | Colorectal Cancer | Not Specified | Not Specified | MTT | [8] |
| Parthenolide | HCT116 | Colorectal Cancer | Not Specified | Not Specified | MTT | [8] |
| Parthenolide | MCF-7 | Breast Cancer | 6 - 9 | 48 | MTT, SRB | [9] |
| Parthenolide | MDA-MB-231 | Breast Cancer | 6 - 9 | 48 | MTT, SRB | [9] |
| Parthenolide | AsPC-1 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [10] |
| Parthenolide | MIA PaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the cytotoxic effects of butenolide derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Butenolide derivative stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the butenolide derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.[12] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.[13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the butenolide derivative for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the butenolide derivative.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and molecular mechanisms.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of butenolide-induced apoptosis.
Caption: Logical relationship of butenolide-induced G1 cell cycle arrest.
Conclusion
Butenolide derivatives represent a valuable source of potential anticancer drug candidates. The protocols and data presented here provide a framework for the systematic in vitro evaluation of these compounds. Further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their therapeutic potential. By employing standardized and robust methodologies, researchers can contribute to the development of novel and effective cancer treatments.
References
- 1. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufadienolides from Venenum Bufonis Inhibit mTOR-Mediated Cyclin D1 and Retinoblastoma Protein Leading to Arrest of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide enhances sensitivity of colorectal cancer cells to TRAIL by inducing death receptor 5 and promotes TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Characterization of Butenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butenol esters, specifically 2(5H)-furanones, represent a critical class of heterocyclic compounds. Their scaffold is a core structural motif in numerous natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This prevalence in bioactive molecules makes them highly valuable building blocks in medicinal chemistry and drug development. The ability to efficiently synthesize and accurately characterize substituted this compound esters is therefore a crucial skill for researchers in these fields. These application notes provide detailed protocols for two common and effective methods for synthesizing this compound esters: a Palladium-Catalyzed Suzuki Coupling and an Oxidative Cyclization. Additionally, standardized protocols for the purification and comprehensive characterization of the resulting products are presented.
Synthesis Protocols
Two distinct and reliable methods for the synthesis of 4-substituted-2(5H)-furanones are detailed below, using the preparation of 4-phenyl-2(5H)-furanone as a representative example.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Tosyl-2(5H)-furanone
This protocol describes a highly efficient Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond, offering a versatile route to a wide array of 4-aryl- and 4-vinyl-substituted this compound esters.[1][2] 4-Tosyl-2(5H)-furanone is a stable, easily prepared starting material.[1]
Experimental Protocol
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tosyl-2(5H)-furanone (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium fluoride (B91410) (3.0 mmol, 174 mg).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of Tetrahydrofuran (THF) and water (10 mL). Purge the mixture with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Catalyst Introduction: Add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), (0.05 mmol, 35 mg) to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate (B1210297) as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acid
This method provides a direct route to this compound esters through the intramolecular cyclization of a suitable unsaturated carboxylic acid precursor. The reaction often utilizes an activating agent to facilitate the lactonization.[3]
Experimental Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diphenyl sulfoxide (B87167) (1.2 mmol, 243 mg) in anhydrous dichloromethane (B109758) (10 mL). Cool the solution to 0 °C in an ice bath.
-
Activator Formation: Slowly add oxalyl chloride (1.2 mmol, 0.11 mL) to the stirred solution. Continue stirring at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of (E)-4-phenylbut-3-enoic acid (1.0 mmol, 162 mg) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 15 mL) and brine (1 x 15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter the drying agent and remove the solvent in vacuo. Purify the resulting crude oil via flash column chromatography.
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a standard and efficient method for purifying the synthesized this compound esters from unreacted starting materials, catalysts, and byproducts.[4][5][6][7]
-
TLC Analysis: Determine an appropriate eluent system by TLC. For 4-phenyl-2(5H)-furanone, a mobile phase of 3:1 Hexane:Ethyl Acetate typically results in an Rƒ value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into a glass column and pack it using air pressure, ensuring a level and compact bed. The amount of silica should be about 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound ester, as identified by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Comparison of Synthesis Protocols for 4-phenyl-2(5H)-furanone
| Parameter | Protocol 1: Suzuki Coupling | Protocol 2: Oxidative Cyclization |
| Starting Materials | 4-Tosyl-2(5H)-furanone, Phenylboronic Acid | (E)-4-phenylbut-3-enoic acid |
| Key Reagents | PdCl₂(PPh₃)₂, KF | Diphenyl sulfoxide, Oxalyl chloride |
| Solvent | THF / H₂O (4:1) | Dichloromethane |
| Temperature | 60 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Typical Yield | 75 - 85% | 70 - 80% |
Table 2: Representative Characterization Data for 4-phenyl-2(5H)-furanone
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.40 (m, 5H, Ar-H), 6.25 (t, J=1.8 Hz, 1H, H-3), 5.05 (d, J=1.8 Hz, 2H, H-5) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.8 (C=O, C-2), 158.5 (C-4), 130.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-C), 125.8 (Ar-CH), 118.0 (C-3), 70.5 (CH₂, C-5) |
| FT-IR (ATR, cm⁻¹) | 3060 (Ar C-H), 1755 (C=O, lactone), 1650 (C=C), 1250 (C-O) |
| Mass Spec. (ESI-MS) | m/z 161.05 [M+H]⁺, 183.04 [M+Na]⁺ |
| Appearance | White to off-white solid |
Characterization Protocols
Accurate structural confirmation of the synthesized this compound ester is essential. The following are standard protocols for its characterization.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A standard acquisition may require several hundred to a few thousand scans for a sufficient signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups. For this compound esters, look for a strong carbonyl (C=O) stretch of the α,β-unsaturated lactone around 1740-1780 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.
Protocol 5: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire the spectrum in positive ion mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the synthesized compound.
Visualizations: Workflows and Logic Diagrams
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Butenol Isomers by Fractional Distillation
This guide provides researchers, scientists, and drug development professionals with detailed technical support for the purification of butenol isomers using fractional distillation. It includes frequently asked questions, troubleshooting guides, quantitative data, and a detailed experimental protocol to ensure successful separation.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation the recommended method for purifying this compound isomers? Fractional distillation is specifically designed to separate liquid mixtures where the components have boiling points that are close to one another (typically with a difference of less than 25 °C). This compound isomers, such as 3-buten-1-ol (B139374) and the cis/trans isomers of 2-buten-1-ol, have boiling points that are too similar for effective separation by simple distillation. The extended surface area provided by the packing material in a fractionating column allows for repeated cycles of vaporization and condensation, which effectively enriches the vapor with the more volatile (lower boiling point) component, leading to a much finer separation.
Q2: What are the critical physical properties to consider when separating this compound isomers? The most critical physical property is the boiling point of each isomer at atmospheric pressure. The difference in boiling points dictates the feasibility and difficulty of the separation. A smaller difference requires a more efficient fractionating column (i.e., one with a higher number of theoretical plates) and a slower, more carefully controlled distillation rate.
Q3: Can fractional distillation separate geometric (cis/trans) isomers like those of 2-buten-1-ol? Yes, it can. Geometric isomers are diastereomers, which have different physical properties, including boiling points. As shown in the data table below, cis-2-buten-1-ol (B1594861) has a significantly different estimated boiling point than trans-2-buten-1-ol, allowing for their separation via fractional distillation. However, this method cannot separate enantiomers (e.g., R- and S-isomers), which have identical boiling points.
Q4: What is an azeotrope and how can it interfere with this compound purification? An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation because the vapor has the same composition as the liquid. While specific azeotropic data for mixtures of this compound isomers is not readily available, butenols can form azeotropes with contaminants, particularly water. For instance, allyl alcohol, a structurally similar compound, forms a water azeotrope that boils at 88.2°C.[1] If an azeotrope forms, the distillation temperature will plateau at the azeotrope's boiling point until one component is exhausted, preventing complete purification. It is crucial to thoroughly dry the crude this compound mixture before distillation to avoid this complication.
Q5: How do I determine the optimal temperature and pressure for the distillation? For standard laboratory purification, distillation is typically performed at atmospheric pressure (approx. 760 mmHg). The optimal temperature is determined by the boiling points of the isomers. Heating should be controlled to maintain a slow, steady distillation rate of 1-2 drops per second. The temperature at the thermometer (still head) should plateau at the boiling point of the most volatile component as it distills. Once that component is removed, the temperature will rise to the boiling point of the next component. If the compounds are thermally sensitive, vacuum distillation can be employed to lower the required boiling temperatures.
Troubleshooting Guide
| Problem / Symptom | Possible Causes | Solutions |
| Poor Separation of Isomers | 1. Distillation rate is too fast. 2. Insufficient column insulation. 3. Fractionating column is not efficient enough (too short or improper packing). 4. Formation of an unknown azeotrope. | 1. Reduce the heating rate to collect distillate at 1-2 drops per second. 2. Wrap the column in glass wool or aluminum foil to maintain thermal equilibrium. 3. Use a longer column or a more efficient packing material (e.g., Vigreux indentations or Raschig rings). 4. Ensure the starting material is completely dry. Consider using a different distillation technique like azeotropic distillation if an isomer-isomer azeotrope is suspected. |
| Temperature at Still Head Fluctuates | 1. Heating rate is unstable or too high. 2. The "ring" of condensation is not consistently reaching the thermometer bulb. 3. The mixture is boiling unevenly ("bumping"). | 1. Adjust the heating mantle to provide consistent, gentle heat. 2. Ensure the column is vertical and properly insulated. Slightly increase the heating rate if the ring is descending. 3. Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Distillation Column is "Flooding" | 1. The heating rate is excessively high, causing too much vapor to enter the column at once. 2. The condenser is not cooling effectively. | 1. Immediately lower or remove the heating source until the liquid drains back into the flask. Resume heating at a much lower rate. 2. Check that the cooling water flow rate is adequate and the water is cold. |
| No Distillate is Being Collected | 1. Insufficient heating. 2. A leak in the system apparatus. 3. The thermometer bulb is placed incorrectly. | 1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for a proper seal. Re-grease joints if necessary. 3. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. |
Quantitative Data: this compound Isomers
The following table summarizes the key physical data for the fractional distillation of common this compound isomers.
| Isomer | Common Name | IUPAC Name | Boiling Point (at 1 atm) |
| cis-2-Buten-1-ol | cis-Crotyl alcohol | (Z)-But-2-en-1-ol | ~92 °C (estimate)[2] |
| 3-Buten-1-ol | Allylcarbinol | But-3-en-1-ol | 112-114 °C[3][4][5][6] |
| trans-2-Buten-1-ol | trans-Crotyl alcohol | (E)-But-2-en-1-ol | ~121 °C[7][8][9] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the lab-scale fractional distillation of a mixture containing 3-buten-1-ol and 2-buten-1-ol.
1. Materials and Equipment
-
Crude this compound isomer mixture
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips or magnetic stir bar
-
Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of its volume)
-
Fractionating column (e.g., Vigreux or packed with glass beads/rings)
-
Distillation head (still head) with a ground glass thermometer joint
-
Thermometer (-10 to 150 °C range)
-
Liebig condenser
-
Receiving flasks (at least 3), pre-weighed
-
Heating mantle with a variable controller
-
Lab jack, clamps, and stands
-
Tubing for condenser water
-
Grease for ground glass joints
2. Pre-Distillation Sample Preparation
-
Transfer the crude this compound isomer mixture to an Erlenmeyer flask.
-
Add a drying agent (e.g., anhydrous magnesium sulfate) in small portions, swirling after each addition, until some of the powder remains free-flowing.
-
Seal the flask and allow it to sit for at least 15-20 minutes to ensure all water is absorbed.
-
Filter the dried liquid by gravity filtration or decantation into the appropriately sized round-bottom flask.
-
Add a few boiling chips or a magnetic stir bar to the flask.
3. Apparatus Setup
-
Place the heating mantle on a lab jack beneath the distillation flask position.
-
Securely clamp the round-bottom flask to a stand.
-
Fit the fractionating column vertically onto the flask.
-
Place the still head on top of the column and clamp it.
-
Insert the thermometer into the still head, adjusting its height so the top of the bulb is level with the bottom of the condenser side-arm.
-
Attach the condenser to the side-arm and secure it with a clamp. Connect the lower inlet to a cold water source and the upper outlet to a drain.
-
Place the first pre-weighed receiving flask at the end of the condenser.
-
Lightly grease all ground-glass joints to ensure a good seal.
4. Distillation Procedure
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently. If using a stir bar, start the stirrer.
-
Observe the liquid as it begins to boil and watch for the ring of condensation to slowly rise through the fractionating column.
-
When the vapor reaches the thermometer, the temperature reading will rise sharply and then stabilize. Record this temperature. This is the boiling point of the first fraction.
-
Adjust the heating rate to maintain a slow, steady collection of distillate (1-2 drops per second).
-
Collect the first fraction (cis-2-buten-1-ol, if present) as long as the temperature remains constant.
-
When the temperature begins to drop slightly or fluctuate, it indicates the first component is nearly gone. Quickly switch to a second receiving flask to collect the intermediate fraction.
-
Increase the heating rate slightly. The temperature will rise and stabilize at the boiling point of the next component (3-buten-1-ol).
-
Collect this second fraction in a third receiving flask.
-
Continue until the temperature stabilizes at the boiling point of the final component (trans-2-buten-1-ol) and collect it in a new flask.
-
Stop the distillation when only a small amount of liquid remains in the flask. Never distill to dryness.
-
Lower the heating mantle and allow the apparatus to cool completely before disassembling.
5. Safety Precautions
-
This compound isomers are flammable.[3] Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ensure the distillation system is not completely sealed to avoid pressure buildup. There must be an opening to the atmosphere at the receiving end.
-
Use a lab jack under the heating mantle for quick removal of heat if the reaction proceeds too quickly.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound isomers via fractional distillation.
References
- 1. Azeotrope_(data) [chemeurope.com]
- 2. CIS-2-BUTEN-1-OL | 4088-60-2 [chemicalbook.com]
- 3. 3-Buten-1-ol | C4H8O | CID 69389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Buten-1-ol | 627-27-0 | FB32430 | Biosynth [biosynth.com]
- 5. ensince.com [ensince.com]
- 6. 3-Buten-1-ol CAS#: 627-27-0 [m.chemicalbook.com]
- 7. trans-2-buten-1-ol [stenutz.eu]
- 8. 2-Buten-1-ol, (E)- [webbook.nist.gov]
- 9. Crotyl alcohol - Wikipedia [en.wikipedia.org]
strategies for improving yield in butenol synthesis from butadiene
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of butenol from butadiene. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields. The primary industrial route involves a two-step process: (1) the palladium-catalyzed diacetoxylation of 1,3-butadiene (B125203), followed by (2) the hydrolysis of the resulting diacetoxybutene isomers to yield 2-butene-1,4-diol (B106632) (a key this compound).
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low Yield or Incomplete Conversion in Diacetoxylation Step
Question: My palladium-catalyzed diacetoxylation of butadiene is resulting in low yields of diacetoxybutenes. What are the potential causes and solutions?
Answer: Low yield is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions. Use the following diagnostic workflow to identify the root cause.
Troubleshooting Workflow for Low Diacetoxylation Yield
Issue 2: Poor Selectivity in Diacetoxylation
Question: My reaction produces a mixture of 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene. How can I improve the selectivity for the desired 1,4-isomer?
Answer: Achieving high regioselectivity is a known challenge. The formation of a π-allyl palladium intermediate allows for nucleophilic attack at two different positions. Several strategies can be employed to favor the 1,4-addition product:
-
Catalyst Modification: Co-catalysts can significantly influence selectivity. For instance, a palladium-tellurium catalyst on a carbon support (Pd/Te/C) has been shown to favor the formation of 1,4-diacetoxy-2-butene.
-
Ligand Choice: The electronic and steric properties of ligands attached to the palladium center are critical.[1][2][3]
-
Electron-donating ligands can increase the electron density on the palladium, potentially influencing the regioselectivity of the nucleophilic attack.
-
Bulky phosphine (B1218219) ligands can sterically hinder attack at one position over another. Experimenting with different phosphine ligands (e.g., triphenylphosphine (B44618) and its derivatives) is recommended.
-
-
Solvent and Acetate (B1210297) Source: The reaction is typically run in acetic acid, which serves as both solvent and nucleophile source. The concentration of acetate ions can influence the reaction pathway.[4]
Issue 3: Low Yield in Hydrolysis Step
Question: The hydrolysis of my diacetoxybutene mixture to 2-butene-1,4-diol is inefficient. How can I improve this step?
Answer: Incomplete hydrolysis or degradation of the product are common problems.
-
Choice of Catalyst (Acid vs. Base):
-
Acid-catalyzed hydrolysis (e.g., with H₂SO₄ or HCl in water) is the reverse of esterification and is an equilibrium process.[5][6] To drive the reaction to completion, use a large excess of water.
-
Base-catalyzed hydrolysis (saponification) (e.g., with NaOH or KOH) is irreversible because the carboxylic acid formed is deprotonated to a carboxylate salt.[5][6] This often leads to higher conversion but requires a final acidification step during workup to neutralize the salt.
-
-
Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions like dehydration or polymerization of the unsaturated diol product. Gentle heating is typically sufficient.
-
Product Degradation: 2-butene-1,4-diol can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. It is advisable to monitor the reaction and work it up as soon as it is complete to avoid product loss.
Frequently Asked Questions (FAQs)
Q1: What are the main products and byproducts of the palladium-catalyzed diacetoxylation of 1,3-butadiene? A1: The main products are isomers of diacetoxybutene. The primary products are trans-1,4-diacetoxy-2-butene, cis-1,4-diacetoxy-2-butene, and 3,4-diacetoxy-1-butene.[4] Common byproducts can include oligomers of butadiene and products from the oxidation of the solvent or ligands.
Q2: Why is a re-oxidant necessary in the diacetoxylation reaction? A2: The catalytic cycle involves the reduction of Pd(II) to Pd(0) after the diacetoxybutene product is formed. The re-oxidant (e.g., benzoquinone, CuCl₂, or O₂) is crucial for regenerating the active Pd(II) catalyst from the Pd(0) state, allowing the catalytic cycle to continue.[7][8] Without an efficient re-oxidation system, the Pd(0) can precipitate as inactive palladium black, halting the reaction.[2]
Q3: Can I directly oxidize butadiene to this compound in a single step? A3: While direct oxidation is theoretically possible, achieving high selectivity for this compound is extremely challenging. The oxidation of butadiene can lead to a wide range of products, including acrolein, furan, and other diols, often resulting in complete oxidation to CO₂ and water under harsh conditions. The two-step diacetoxylation-hydrolysis route provides a much more controlled and selective pathway to 2-butene-1,4-diol.
Q4: What is the role of ligands in the palladium catalyst? A4: Ligands, typically phosphines or N-heterocyclic carbenes, play a critical role in stabilizing the palladium catalyst, improving its solubility, and influencing its activity and selectivity.[1][3] They can affect the rate of key steps in the catalytic cycle, such as reductive elimination, and can sterically or electronically control the regioselectivity of the nucleophilic attack.[1][2]
Data Presentation
Table 1: Product Distribution in Butadiene Diacetoxylation
| Catalyst System | Solvent | Temp. (°C) | Product | Yield (%) | Selectivity (%) | Reference |
| Pd Complexes / Acetate Ions | Acetic Acid | N/A | cis/trans-1,4-diacetoxy-2-butene | 15-17 | 48-50 | [4] |
| 3,4-diacetoxy-1-butene | 10 | ~40 | [4] | |||
| Pd/Te/C (8:1 Pd/Te ratio) | Acetic Acid | 90 | trans-1,4-diacetoxy-2-butene | - | 75±3 | |
| cis-1,4-diacetoxy-2-butene | - | 14±3 | ||||
| 3,4-diacetoxy-1-butene | - | 10±3 |
Note: Yields and selectivities are highly dependent on specific ligands, re-oxidants, and pressures used, which are not always fully detailed in the cited literature.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene
This protocol is a generalized procedure based on common practices in the literature. Researchers should consult specific papers for precise catalyst, ligand, and re-oxidant concentrations.
-
Catalyst Preparation: In a dry, inert atmosphere (e.g., a glovebox or under Argon), add the palladium source (e.g., Pd(OAc)₂), the desired ligand (e.g., triphenylphosphine), and the re-oxidant (e.g., benzoquinone) to a high-pressure reactor equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetic acid to the reactor via cannula or syringe.
-
Reactant Introduction: Seal the reactor. Cool the reactor to a low temperature (e.g., -20°C to 0°C) and carefully condense a known amount of liquid 1,3-butadiene into the vessel.
-
Reaction: Heat the reactor to the target temperature (typically 80-90°C) and stir vigorously. If using O₂ as the re-oxidant, pressurize the reactor accordingly.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product containing diacetoxybutene isomers can be purified by column chromatography or vacuum distillation.
Protocol 2: Base-Catalyzed Hydrolysis of Diacetoxybutenes (Saponification)
-
Setup: Dissolve the crude diacetoxybutene mixture from Protocol 1 in a suitable alcohol solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., 1-2 equivalents of NaOH or KOH) to the flask. Heat the mixture to a gentle reflux.
-
Monitoring: Monitor the disappearance of the starting esters by Thin Layer Chromatography (TLC) or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction by carefully adding an aqueous acid (e.g., 1M HCl) until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-butene-1,4-diol. Further purification can be achieved by recrystallization or chromatography.
Visualization
Catalytic Cycle of Butadiene Diacetoxylation
Overall Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. esisresearch.org [esisresearch.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Butenol Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for butenol esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound esterification, and what are the primary challenges?
A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting this compound with a carboxylic acid in the presence of an acid catalyst.[1][2][3] The primary challenges are the reversible nature of the reaction, which can lead to low product yield, and the formation of water as a byproduct, which can shift the equilibrium back towards the reactants.[4][5][6]
Q2: How can I improve the yield of my this compound esterification reaction?
A2: To improve the ester yield, it is crucial to shift the reaction equilibrium towards the products.[5][7] This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol (this compound) is used in excess as it is often easier to remove post-reaction than the carboxylic acid.[7][8]
-
Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[2][9]
Q3: What are the most common catalysts for this compound esterification?
A3: A variety of acid catalysts can be used, broadly categorized as:
-
Homogeneous catalysts: These are soluble in the reaction medium. Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2]
-
Heterogeneous catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture, which simplifies their removal post-reaction.[10] Examples include acidic ion-exchange resins like Amberlyst-15 and zeolites.[10][11][12]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, consider the following:
-
Increase the reaction temperature: Heating the reaction mixture, typically to reflux, increases the rate at which equilibrium is reached.[9][13]
-
Increase the catalyst concentration: A higher concentration of the acid catalyst will generally speed up the reaction.[14] However, be mindful that this can also promote side reactions.
-
Ensure adequate mixing: Proper stirring ensures that the reactants and catalyst are in constant contact.
Q5: Are there any common side reactions to be aware of?
A5: Yes, particularly at higher temperatures and with strong acid catalysts, side reactions can occur. For this compound, this can include dehydration to form ethers or other byproducts. Using milder conditions and choosing a selective catalyst can help minimize these unwanted reactions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no ester yield | 1. Equilibrium limitation: The reaction has reached equilibrium with a significant amount of starting material remaining.[4][5] 2. Presence of water: Water in the reactants or formed during the reaction is inhibiting the forward reaction.[4][11] 3. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small an amount.[4][9] | 1. Use a large excess of this compound or remove water as it forms using a Dean-Stark trap or molecular sieves.[2][7][9] 2. Ensure all reactants and solvents are anhydrous.[15] 3. Use a fresh, active catalyst at an appropriate concentration (e.g., 1-5 mol%).[9] |
| Reaction has stalled | 1. Equilibrium has been reached. 2. Catalyst has been deactivated. | 1. Implement measures to shift the equilibrium (see above). 2. For heterogeneous catalysts, filter and wash the catalyst, or add a fresh batch. |
| Reaction mixture has turned dark/brown | 1. Decomposition/side reactions: High temperatures or a highly concentrated acid catalyst can cause decomposition of the starting materials or products.[16] 2. Impurities in reactants. | 1. Reduce the reaction temperature or use a milder/less concentrated catalyst. 2. Ensure the purity of your starting materials. |
| Difficulty separating the ester from the reaction mixture | 1. Emulsion formation during work-up: This can occur when washing with aqueous solutions.[9] 2. Similar boiling points of product and starting materials. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Use fractional distillation for purification if boiling points are close. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on this compound esterification, providing a starting point for reaction optimization.
Table 1: Effect of Temperature and Catalyst on Acetic Acid Conversion
| Catalyst | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| Ionic Liquid (IL-5) | 80 | 90 | >95 |
| Ionic Liquid (IL-5) | 90 | 90 | ~98 |
| Ionic Liquid (IL-5) | 100 | 90 | ~99 |
| Sulfuric Acid (1 wt%) | 80 | 360 | 92.3 |
| p-Toluenesulfonic Acid (1 wt%) | 80 | 360 | ~90 |
Data synthesized from multiple sources for comparison.[13][17]
Table 2: Effect of Molar Ratio of Reactants on Esterification Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Yield (%) |
| Oleic Acid | Butanol | 1:3 | H₂SO₄ (1 wt%) | 80 | <90 |
| Oleic Acid | Butanol | 1:6 | H₂SO₄ (1 wt%) | 80 | 92.3 |
| Oleic Acid | Butanol | 1:9 | H₂SO₄ (1 wt%) | 80 | >90 |
| Maleic Acid | n-Butanol | 1:10 | Amberlyst 131H+ | 90 | High Conversion |
Data synthesized from multiple sources for comparison.[11][17]
Experimental Protocols
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid and this compound. A common starting molar ratio is 1:3 of acid to this compound.[17]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) to the mixture. A typical catalytic amount is 1-2% of the mass of the carboxylic acid.[9]
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.[18][19][20] Continue washing until no more CO₂ gas evolves.[21]
-
Wash the organic layer with brine to help remove water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude ester by distillation.
-
Protocol 2: Heterogeneous Catalysis using Amberlyst-15 Resin
-
Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with the alcohol (butanol) to be used in the reaction and dry it.
-
Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, combine the carboxylic acid, this compound, and the Amberlyst-15 catalyst. A typical catalyst loading is 10-15% by weight of the limiting reactant.[6][14]
-
Heating and Reflux: Heat the mixture to the desired reaction temperature (e.g., 80-110°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst.[12][22] Monitor the reaction's progress.
-
Catalyst Removal: After cooling the reaction mixture to room temperature, the solid Amberlyst-15 catalyst can be easily removed by simple filtration. The catalyst can often be washed and reused.
-
Work-up and Purification:
-
The filtrate contains the ester, unreacted starting materials, and water.
-
Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the final product by distillation.
-
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. isites.info [isites.info]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 14. ijirset.com [ijirset.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 17. researchgate.net [researchgate.net]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. quora.com [quora.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Butenol (Crotyl Alcohol)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of butenol (crotyl alcohol) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
A1: this compound, also known as crotyl alcohol (2-buten-1-ol), is an unsaturated alcohol containing a carbon-carbon double bond.[1][2] This double bond makes the molecule susceptible to polymerization, a process where individual this compound molecules (monomers) react to form long chains or networks (polymers). This can lead to increased viscosity, solidification, and a complete loss of the material's intended properties and reactivity.
Q2: What factors can initiate the polymerization of this compound?
A2: The polymerization of unsaturated compounds like this compound is typically a radical-initiated process. Several factors can trigger this, including:
-
Heat: Elevated temperatures increase the rate of chemical reactions, including the spontaneous formation of free radicals that can initiate polymerization.
-
Light: UV light can provide the energy needed to form initiating radicals.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides in the presence of unsaturated compounds. These peroxides can then decompose to form radicals that initiate polymerization.
-
Contaminants: Impurities, especially metal ions from storage containers or residual catalysts from synthesis, can initiate or accelerate polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool location. One supplier recommends a temperature of less than 15°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen ingress and subsequent peroxide formation.
-
Light: Keep in a dark place or use an amber, opaque container to protect from light.
-
Container: Use a tightly sealed, clean container made of an appropriate material. Ensure the container is properly grounded to prevent static discharge.[3]
Q4: Are chemical inhibitors necessary for storing this compound?
A4: Yes, for long-term storage, the use of a chemical inhibitor is strongly recommended. While this compound is described as stable under normal temperatures and pressures, this typically refers to short-term stability.[4] Unsaturated monomers require inhibitors for safe transport and storage to prevent spontaneous polymerization.
Q5: Which inhibitors are suitable for this compound and at what concentration?
A5: While specific studies on this compound are limited, inhibitors commonly used for other unsaturated monomers are likely effective. These are typically radical scavengers. The choice depends on the required storage duration and subsequent application of this compound. See the table below for common examples.
Troubleshooting Guide
Problem: The viscosity of my stored this compound has noticeably increased.
-
Possible Cause: This is a primary indicator that polymerization has begun. The formation of longer polymer chains increases the viscosity of the liquid.
-
Solution:
-
Do not heat the container. This will likely accelerate the polymerization, potentially leading to a runaway reaction.
-
If the material is still liquid, it may be possible to use it if the purity is not critical for your application, but it should be re-analymed first.
-
Consider adding a higher concentration of a suitable inhibitor if you need to temporarily halt further polymerization, but be aware that this will not reverse the process.
-
If the material is highly viscous or has solidified, it is no longer usable and should be disposed of according to your institution's hazardous waste guidelines.
-
Review your storage conditions (temperature, atmosphere, inhibitor presence) to prevent this from happening with new batches.
-
Problem: The this compound has changed color (e.g., yellowed).
-
Possible Cause: Color change can indicate the formation of degradation products or small amounts of polymers. It may also be a result of the inhibitor reacting or degrading over time.
-
Solution:
-
The material may still be usable, but its purity is now questionable.
-
Perform an analytical check (e.g., via GC, NMR) to determine the purity and identify any contaminants before use.
-
If purity is critical, the this compound should be redistilled (after ensuring it is safe to do so and that an appropriate inhibitor is added to the distillation flask and receiver) or discarded.
-
Problem: I need to use the this compound, but it contains an inhibitor. How do I remove it?
-
Possible Cause: The inhibitor is necessary for storage but may interfere with subsequent reactions.
-
Solution:
-
Common phenolic inhibitors (like MEHQ or TBC) can often be removed by washing with an aqueous alkali solution (e.g., dilute NaOH). This converts the acidic phenol (B47542) into its water-soluble salt.
-
Alternatively, distillation or passing the monomer through a column of a suitable adsorbent (like activated alumina) can also remove the inhibitor.
-
Important: Only de-inhibit the amount of this compound you plan to use immediately. The uninhibited material is much less stable and should be used promptly.
-
Data on Common Polymerization Inhibitors
The following table provides general information on common inhibitors used for unsaturated monomers. The optimal choice and concentration should be experimentally verified for this compound.
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Key Characteristics |
| 4-Methoxyphenol | MEHQ | 10 - 1000 | Very common, effective in the presence of oxygen, easily removed by alkaline wash. |
| 4-tert-Butylcatechol | TBC | 10 - 200 | Highly effective, often requires oxygen to function, can cause discoloration, removable by alkaline wash. |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Acts as an antioxidant, less effective as a polymerization inhibitor compared to MEHQ or TBC for some monomers. |
| Phenothiazine | PTZ | 10 - 500 | Very effective, especially at higher temperatures, but can cause significant color formation. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | 10 - 200 | A stable free radical that is a highly effective radical trap, does not require oxygen to function. |
Experimental Protocols
Protocol 1: Visual and Physical Inspection of Stored this compound
Objective: To perform a quick assessment of the stability of stored this compound.
Frequency: Monthly for materials stored for over 6 months.
Methodology:
-
Visual Inspection: Carefully observe the this compound in its container (without opening if possible, especially if under an inert atmosphere). Note any changes in color, clarity, or the presence of any solid particles or gel-like substances.
-
Viscosity Check (if container is opened):
-
If the sample must be opened, do so in a well-ventilated fume hood.
-
Using a clean, dry glass pipette, draw a small amount of the liquid.
-
Observe the flow characteristics as you dispense it back into the container or into a test vessel. Compare its flow rate to that of a fresh, unpolymerized sample. A noticeable decrease in flow rate (increased viscosity) suggests polymerization has occurred.
-
Protocol 2: Accelerated Stability Test for this compound Formulations
Objective: To evaluate the effectiveness of different inhibitors and storage conditions on the stability of this compound over a shortened timeframe.
Apparatus:
-
Small-volume, sealable glass vials (e.g., 4 mL amber vials with PTFE-lined caps).
-
Heating oven or water bath with precise temperature control.
-
Inert gas source (Nitrogen or Argon).
-
Analytical balance.
-
Viscometer or rheometer (optional, for quantitative analysis).
-
Gas Chromatograph (GC) for purity analysis.
Methodology:
-
Sample Preparation:
-
Prepare several vials of this compound under different conditions. For example:
-
Control: this compound with no added inhibitor.
-
Test A: this compound + 100 ppm of MEHQ.
-
Test B: this compound + 50 ppm of TBC.
-
-
For each condition, prepare two sets of vials: one sealed under ambient air and another purged with nitrogen before sealing.
-
-
Incubation:
-
Place the sealed vials in an oven set to an elevated temperature (e.g., 50-60°C). This will accelerate the aging and polymerization process.
-
Place a corresponding set of vials in the recommended storage condition (e.g., <15°C in the dark) as a long-term reference.
-
-
Monitoring:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), remove one vial from each condition in the oven.
-
Allow the vial to cool to room temperature.
-
Perform the visual and physical inspection as described in Protocol 1.
-
For a more quantitative measure, analyze the sample's purity using GC to determine the remaining monomer content. A decrease in the this compound peak area indicates consumption by polymerization.
-
-
Data Analysis:
-
Compare the time it takes for signs of polymerization (e.g., increased viscosity, >5% loss of monomer) to appear under the different conditions. This will allow you to rank the effectiveness of the tested inhibitors and the importance of an inert atmosphere.
-
Visualizations
References
Technical Support Center: Stability of Butenol Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of butenol isomers under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and how does their structure relate to their stability?
A1: this compound (C4H8O) exists in several isomers, with the position of the double bond and the hydroxyl group determining their structure. The most common isomers are:
-
1-Buten-1-ol: An enol form of butanal.
-
2-Buten-1-ol (Crotyl alcohol): Can exist as cis and trans isomers.
-
3-Buten-1-ol (B139374): A stable homoallylic alcohol.
-
1-Buten-2-ol: An enol form of butanone.
-
2-Buten-2-ol: An enol form of butanone.
-
3-Buten-2-ol: A secondary allylic alcohol.
The stability of these isomers is largely governed by the principles of keto-enol tautomerism. Butenols that are enol forms of butanal or butanone (e.g., 1-buten-1-ol, 1-buten-2-ol, and 2-buten-2-ol) are generally unstable and exist in equilibrium with their more stable keto (aldehyde or ketone) counterparts.[1][2] For simple aldehydes and ketones, the equilibrium heavily favors the keto form.[1][3] The C=O double bond in the keto form is significantly stronger and more stable than the C=C double bond in the enol form.[4]
Q2: How does pH affect the stability of this compound isomers?
A2: Both acidic and basic conditions can catalyze the conversion of unstable this compound (enol) isomers to their corresponding keto forms (butanone or butanal), a process known as tautomerization.[2][5] Therefore, prolonged exposure to either acidic or basic environments will lead to the isomerization of the this compound.
-
Acidic Conditions: The tautomerization is initiated by the protonation of the carbonyl oxygen (in the keto form to go to the enol) or the double bond (in the enol form to go to the keto).[5][6] The process involves a protonated intermediate.
-
Basic Conditions: In the presence of a base, an alpha-hydrogen is removed to form a resonance-stabilized enolate ion.[1][7] This enolate can then be protonated on the oxygen to form the enol or on the carbon to revert to the keto form.[1][7]
Q3: Which this compound isomers are generally more stable?
A3: this compound isomers that are not direct enols of a simple aldehyde or ketone, such as 3-buten-1-ol and 3-buten-2-ol, are generally more stable.[8][9] 2-Buten-1-ol (crotyl alcohol) is also a relatively stable allylic alcohol.[10] These isomers do not readily tautomerize to a keto form. However, they can undergo other reactions like oxidation, dehydration, or rearrangement under specific conditions.
Q4: Are there any quantitative data on the stability of this compound isomers?
The stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity.[7] For example, the enol content of 2,4-pentanedione is significantly higher (around 85%) due to stabilization from conjugation and intramolecular hydrogen bonding.[7]
Troubleshooting Guide
Issue 1: My this compound sample appears to be degrading or converting to another compound upon storage.
| Potential Cause | Troubleshooting Steps |
| Keto-Enol Tautomerization | If you are working with an enol isomer of butanal or butanone, it is likely converting to its more stable keto form. This process can be accelerated by trace amounts of acid or base.[5] To minimize this, store the this compound in a neutral, aprotic, and dry environment.[8][10] |
| Oxidation | Alcohols can be susceptible to oxidation, especially in the presence of air and light. Store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light. |
| Polymerization | Unsaturated compounds can sometimes undergo polymerization. Store at low temperatures as recommended on the safety data sheet to reduce the rate of this reaction. |
Issue 2: I am observing unexpected byproducts in my reaction involving a this compound isomer.
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Rearrangement/Dehydration | Under acidic conditions, butenols can undergo dehydration to form dienes or other rearrangement products via carbocation intermediates.[13] Ensure your reaction medium is not acidic, or use a non-acidic catalyst if possible. Buffer the reaction mixture if necessary. |
| Base-Catalyzed Reactions | Under basic conditions, enolizable butenols will form enolates, which are strong nucleophiles and can participate in various reactions like aldol (B89426) condensations.[14] Carefully control the stoichiometry of your base and the reaction temperature. |
| Isomerization | The double bond in some this compound isomers can migrate under certain catalytic conditions (e.g., with transition metals or strong acids/bases). Characterize your starting material and product mixture carefully using techniques like NMR or GC-MS to identify any isomeric impurities. |
Data Summary
The following table summarizes the equilibrium constants for the keto-enol tautomerism of some relevant carbonyl compounds. A lower percentage of the enol form indicates a higher stability of the corresponding keto form and, consequently, a lower stability of the this compound isomer.
| Carbonyl Compound | Corresponding Enol(s) | % Enol at Equilibrium | Equilibrium Constant (Keq = [Enol]/[Keto]) | Reference(s) |
| Acetaldehyde | Ethenol (Vinyl alcohol) | Undetectable | ~6 x 10⁻⁷ | [5] |
| Acetone (B3395972) | Propen-2-ol | ~1.5 x 10⁻⁴ % | ~5 x 10⁻⁹ | [5][11] |
| Butanone | 1-Buten-2-ol, 2-Buten-2-ol | Very low | ~10⁻⁶ - 10⁻⁷ | [12] |
| Cyclohexanone | Cyclohex-1-en-1-ol | ~1.2% | - | [11] |
| 2,4-Pentanedione | 4-Hydroxypent-3-en-2-one | ~76-80% | - | [11] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability via ¹H NMR Spectroscopy
This protocol describes how to monitor the potential isomerization of a this compound (enol) to its keto form using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound isomer sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of the this compound isomer in the chosen deuterated solvent directly in an NMR tube.[8]
-
Acquire a ¹H NMR spectrum immediately after preparation.
-
Identify the characteristic signals for the enol form (e.g., vinylic protons, hydroxyl proton) and the potential keto form (e.g., α-protons to a carbonyl).[8][15]
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, presence of an acid or base catalyst).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the enol and keto forms to determine their relative concentrations and monitor the change over time.[16][17]
Protocol 2: Quantitative Analysis of Enol Content using UV-Vis Spectroscopy
This method can be used if the enol and keto forms have distinct UV-Vis absorption spectra.
Materials:
-
This compound isomer sample
-
UV-transparent solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the this compound isomer of known concentration in a suitable UV-transparent solvent.
-
Measure the UV-Vis absorption spectrum of the solution.
-
If the enol and keto forms have distinct absorption maxima, their concentrations can be determined using the Beer-Lambert law, provided the molar absorptivity coefficients (ε) for each form are known or can be determined from pure standards.[18]
-
Monitor the absorbance at the respective wavelengths over time to track the isomerization.
Signaling Pathways and Workflows
DOT Script for Acid-Catalyzed Keto-Enol Tautomerism:
Caption: Acid-catalyzed keto-enol tautomerism of butanone.
Caption: Workflow for this compound stability analysis using NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 6. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]
- 10. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Types of Enols and Enolates [jove.com]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. biopchem.education [biopchem.education]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 17. dial.uclouvain.be [dial.uclouvain.be]
- 18. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in scaling up butenol production for industrial use
Welcome to the technical support center for butenol production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the scaling up of this compound synthesis for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for the industrial scale-up of this compound production?
A1: The main drivers include this compound's superior properties as a biofuel compared to ethanol (B145695), such as higher energy density, lower volatility, and less corrosivity.[1][2] It is also a valuable platform chemical used in the production of polymers, plastics, and paints.[3] The increasing demand for renewable and sustainable alternatives to fossil fuels is a significant factor propelling the interest in biobutanol.
Q2: What are the main microorganisms used for fermentative this compound production?
A2: The most common microorganisms are bacteria from the genus Clostridium, particularly Clostridium acetobutylicum, Clostridium beijerinckii, and Clostridium saccharoperbutylacetonicum.[4] These bacteria are capable of producing this compound through the Acetone-Butanol-Ethanol (ABE) fermentation pathway.[5]
Q3: What are the major challenges in scaling up ABE fermentation for this compound production?
A3: The primary challenges include:
-
Butanol Toxicity: this compound is toxic to the fermenting microorganisms even at low concentrations, which limits the final product titer.[1][3]
-
Low Product Yield and Titer: The overall yield and concentration of this compound in the fermentation broth are often low, making downstream processing costly.[3][4]
-
Feedstock Cost and Pretreatment: The cost of substrates can be high, and lignocellulosic biomass requires extensive pretreatment to release fermentable sugars, which can also produce inhibitors.[6][7]
-
By-product Formation: The ABE fermentation process naturally produces acetone (B3395972) and ethanol as by-products, reducing the selectivity for this compound.[3]
-
Product Recovery: Separating butanol from the dilute fermentation broth is an energy-intensive process.[8][9]
Q4: What is the "acid crash" in ABE fermentation and how can it be prevented?
A4: The "acid crash" refers to the excessive accumulation of acetic and butyric acids during the acidogenic phase of ABE fermentation, which can inhibit cell growth and prevent the shift to the solventogenic phase (butanol production). This can be prevented by controlling the pH of the fermentation medium and ensuring a sufficient concentration of the carbon source to promote the metabolic shift.[2][6]
Troubleshooting Guides
Issue 1: Low this compound Titer and Yield
Symptoms:
-
Final this compound concentration in the fermentation broth is below the expected range (typically < 13 g/L for wild-type strains).[10]
-
Low conversion rate of substrate to this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Butanol Toxicity | - In-situ Product Recovery: Implement techniques like gas stripping, liquid-liquid extraction, or pervaporation to continuously remove this compound from the broth, reducing its inhibitory effect.[1][8] - Strain Engineering: Utilize metabolically engineered strains with enhanced butanol tolerance.[8][11] |
| Nutrient Limitation | - Medium Optimization: Ensure the fermentation medium is not deficient in essential nutrients like biotin (B1667282) and p-aminobenzoic acid, which are crucial for active cell growth and solvent production.[12] - Fed-batch Fermentation: Employ a fed-batch strategy to maintain optimal nutrient and substrate concentrations throughout the fermentation process. |
| Suboptimal pH | - pH Control: Maintain the pH within the optimal range for the specific Clostridium strain (typically between 4.5 and 5.5 during the solventogenic phase). An uncontrolled drop in pH can inhibit butanol production.[13] |
| Presence of Inhibitors in Feedstock | - Detoxification of Hydrolysate: If using lignocellulosic hydrolysates, pretreat them to remove inhibitory compounds like furfural, HMF, and phenolic compounds. Methods include overliming or treatment with activated carbon.[14] |
Issue 2: Fermentation Stagnation or "Acid Crash"
Symptoms:
-
Cell growth ceases prematurely.
-
High accumulation of acetic and butyric acids with little to no this compound production.
-
A sharp drop in the pH of the fermentation broth.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Initial pH | - Initial pH Adjustment: Ensure the initial pH of the medium is optimal for the acidogenic phase (typically around 6.0-6.5) to allow for sufficient biomass growth before the shift to solventogenesis.[13] |
| Insufficient Carbon Source | - Substrate Concentration: A low concentration of fermentable sugars can prevent the metabolic shift to solvent production. Ensure an adequate initial sugar concentration.[6] |
| Phage Contamination | - Aseptic Technique: Strict aseptic techniques are crucial to prevent contamination by bacteriophages, which can lyse the bacterial culture. - Phage-Resistant Strains: If phage contamination is a recurring issue, consider developing or using phage-resistant strains of Clostridium. |
Quantitative Data
Table 1: this compound Production from Various Feedstocks using Clostridium Species
| Feedstock | Microorganism | This compound Titer (g/L) | Butanol Yield (g/g substrate) | Reference |
| Glucose | C. acetobutylicum JB200 (fed-batch with gas stripping) | 113.3 | 0.24 | [15] |
| Corn Stover Hydrolysate | C. beijerinckii P260 | 14.5 | - | [16] |
| Wheat Straw Hydrolysate | C. beijerinckii | 12.0 | - | [14] |
| Cassava Starch | C. acetobutylicum | 16.4 - 16.9 | 0.26 - 0.35 | [14] |
| Crude Glycerol | C. pasteurianum (optimized) | 13.57 | - | [17] |
| Sago Starch | C. acetobutylicum | 16.0 | 0.24 | [14] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Lignocellulosic Biomass
This protocol provides a general methodology for the enzymatic hydrolysis of pretreated lignocellulosic biomass to produce fermentable sugars for this compound production.
1. Materials and Equipment:
-
Pretreated lignocellulosic biomass (e.g., corn stover, wheat straw)
-
Cellulase (B1617823) and xylanase enzyme cocktails
-
Citrate (B86180) buffer (pH 4.8-5.0)
-
Shaking incubator or stirred-tank reactor
-
pH meter
-
HPLC for sugar analysis
2. Procedure:
-
Prepare a slurry of the pretreated biomass in citrate buffer at a desired solids loading (e.g., 5-20% w/v).
-
Adjust the pH of the slurry to the optimal range for the enzymes (typically 4.8-5.0).
-
Pre-heat the slurry to the optimal temperature for the enzymes (e.g., 50°C).
-
Add the cellulase and xylanase enzyme cocktails at a predetermined loading (e.g., 15-30 FPU per gram of cellulose).
-
Incubate the mixture in a shaking incubator or stirred-tank reactor at the optimal temperature for 48-72 hours.
-
Monitor the pH during hydrolysis and adjust as necessary.
-
Take samples periodically to measure the concentration of released glucose and xylose using HPLC.
-
After hydrolysis, separate the liquid hydrolysate containing the fermentable sugars from the solid lignin (B12514952) residue by centrifugation or filtration. The hydrolysate is now ready for fermentation.[18][19][20][21]
Protocol 2: this compound Recovery by Gas Stripping
This protocol outlines a general procedure for the in-situ recovery of this compound from a fermentation broth using gas stripping.
1. Materials and Equipment:
-
Fermentation bioreactor equipped with a gas sparger and outlet
-
Inert gas source (e.g., N₂, CO₂)
-
Condenser
-
Collection vessel
-
Gas flow meter
2. Procedure:
-
During the solventogenic phase of the ABE fermentation, begin sparging an inert gas through the fermentation broth at a controlled flow rate.
-
The volatile solvents (acetone, this compound, ethanol) will be stripped from the liquid phase into the gas stream.
-
Pass the solvent-laden gas stream through a condenser to liquefy the solvents.
-
Collect the condensed solvents in a chilled collection vessel.
-
The stripped gas can be recycled back to the bioreactor.
-
Monitor the concentration of this compound in the fermentation broth and in the condensate to evaluate the efficiency of the process. The removal of this compound from the broth helps to alleviate product inhibition and can improve overall productivity.[1][15][22]
Visualizations
Caption: A generalized workflow for this compound production from lignocellulosic biomass.
Caption: A troubleshooting decision tree for low this compound yield in fermentation.
Caption: Simplified metabolic pathway of ABE (Acetone-Butanol-Ethanol) fermentation.
References
- 1. aidic.it [aidic.it]
- 2. neliti.com [neliti.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tolerance in Solventogenic Clostridia for Enhanced Butanol Production: Genetic Mechanisms and Recent Strain Engineering Advances [repositorio.una.ac.cr]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of butanol tolerance and butanol yield in Clostridium acetobutylicum mutant NT642 obtained by nitrogen ion beam implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problems with the microbial production of butanol - ProQuest [proquest.com]
- 10. Butanol production from renewable biomass: rediscovery of metabolic pathways and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolerance in Solventogenic Clostridia for Enhanced Butanol Production: Genetic Mechanisms and Recent Strain Engineering Advances - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-titer n-butanol production by clostridium acetobutylicum JB200 in fed-batch fermentation with intermittent gas stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butanol production from lignocellulosic biomass: revisiting fermentation performance indicators with exploratory data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. n-Butanol derived from biochemical and chemical routes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research-hub.nrel.gov [research-hub.nrel.gov]
- 20. Enzymatic hydrolysis of lignocellulosic biomass using a novel, thermotolerant recombinant xylosidase enzyme from Clostridium clariflavum: a potential addition for biofuel industry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic hydrolysis of lignocellulosic biomass from low to high solids loading - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving Enantioselectivity in the Synthesis of Chiral Butenols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the enantioselective synthesis of chiral butenols. Our goal is to equip researchers with the knowledge to diagnose and resolve issues in their experiments, leading to improved enantiomeric excess (% ee) and overall success in their synthetic endeavors.
Troubleshooting Guides
This section is designed to help you navigate common problems encountered during the synthesis of chiral butenols. Each issue is presented in a question-and-answer format with actionable solutions.
Issue 1: Low Enantioselectivity (% ee)
Question: My reaction is producing the desired chiral butenol, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common hurdle in asymmetric synthesis. It indicates that the catalyst or reaction conditions are not effectively differentiating between the two enantiomeric transition states. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. Even minor structural modifications can have a significant impact.
-
Action:
-
Screen a variety of chiral ligands: If using a metal catalyst, screen different chiral ligands. For instance, in palladium-catalyzed allylic substitutions, ligands like Trost's diphosphine ligands and PHOX-type ligands can be effective.
-
Consider different catalyst systems: Explore different classes of catalysts, such as metal-based catalysts (e.g., palladium, copper, rhodium), organocatalysts (e.g., proline derivatives), or biocatalysts.
-
Verify catalyst/ligand purity and integrity: Impurities can significantly impact catalytic activity and selectivity. Ensure the catalyst and ligand are pure and handled under appropriate conditions (e.g., inert atmosphere if air or moisture sensitive).
-
-
-
Incorrect Solvent Choice: The solvent plays a critical role by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.
-
Action:
-
Perform a solvent screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene (B28343), Dichloromethane, Hexanes). The optimal solvent will provide good solubility for all components while favoring the more ordered, stereodifferentiating transition state.
-
-
-
Non-Optimal Reaction Temperature: Temperature has a profound effect on enantioselectivity. Generally, lower temperatures lead to a greater energy difference between the diastereomeric transition states, resulting in higher enantiomeric excess.[1] However, this is not always the case, as some catalytic systems have an optimal temperature range.
-
Action:
-
Conduct a temperature optimization study: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature). This will help identify the optimal balance between reaction rate and enantioselectivity.
-
-
-
Inappropriate Substrate Concentration: The concentration of reactants can influence the aggregation state of the catalyst and the overall reaction kinetics, which in turn can affect enantioselectivity.
-
Action:
-
Vary the substrate concentration: Perform experiments at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) to determine the optimal range for your specific reaction.
-
-
-
Presence of Additives or Impurities: Additives can sometimes enhance enantioselectivity, while impurities can have a detrimental effect.[2][3][4] Water is a common impurity that can significantly lower enantioselectivity in many catalytic systems.
-
Action:
-
Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Consider the use of additives: In some cases, the addition of salts (e.g., LiCl) or other additives can improve the structure and activity of the catalytic complex.[2][3][4] A screen of relevant additives may be beneficial.
-
-
Issue 2: Low Reaction Yield
Question: I am achieving high enantioselectivity, but the yield of my chiral this compound is unacceptably low. What could be the reasons for this?
Answer: Low yield in the presence of high enantioselectivity suggests that while the desired stereochemical pathway is favored, the overall catalytic turnover is inefficient or side reactions are consuming the starting material.
Possible Causes and Solutions:
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or the amount used may be insufficient for complete conversion.
-
Action:
-
Increase catalyst loading: Incrementally increase the mol% of the catalyst to see if the yield improves.
-
Investigate catalyst stability: The catalyst may be sensitive to air, moisture, or certain functional groups on the substrate. Ensure proper handling and consider the use of more robust catalysts if deactivation is suspected.
-
Slow addition of reagents: In some cases, slow addition of a reagent can maintain a low concentration of a potentially deactivating species.
-
-
-
Suboptimal Reaction Time or Temperature: The reaction may not be proceeding to completion due to insufficient time or a temperature that is too low.
-
Action:
-
Monitor the reaction over time: Use techniques like TLC or GC to track the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Increase the reaction temperature: While this may sometimes negatively impact enantioselectivity, a modest increase in temperature can significantly improve the reaction rate and yield. A balance between yield and enantioselectivity needs to be found.
-
-
-
Formation of Side Products: Competing reaction pathways can consume the starting material or the desired product.
-
Action:
-
Analyze the crude reaction mixture: Use techniques like NMR or LC-MS to identify any major side products. Understanding the nature of these byproducts can provide insights into the competing reaction pathways.
-
Modify reaction conditions to suppress side reactions: Once the side reactions are identified, you can adjust the conditions (e.g., temperature, solvent, catalyst) to minimize their formation. For example, in some aldol (B89426) reactions, self-polymerization of the aldehyde can be a competing pathway.[5]
-
-
-
Poor Substrate Quality: Impurities in the starting materials can inhibit the catalyst or lead to the formation of byproducts.
-
Action:
-
Purify starting materials: Ensure that your substrates are of high purity before use.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my palladium-catalyzed allylic substitution reaction?
A1: The selection of the chiral ligand is critical and often empirical. However, some general guidelines can be followed. For many substrates, Trost's C2-symmetric diphosphine ligands are a good starting point. For more sterically hindered substrates, P,N-ligands like PHOX can be more effective. It is highly recommended to perform a screen of a small library of ligands to identify the optimal one for your specific substrate and reaction conditions.
Q2: Can the order of addition of reagents affect the enantioselectivity and yield?
A2: Yes, the order of addition can be crucial. For instance, pre-forming the catalyst by stirring the metal precursor and the chiral ligand together before adding the substrate can be beneficial. This allows for the formation of the active chiral catalyst in solution. Consult literature procedures for similar reactions to see the recommended order of addition.
Q3: My enantioselectivity is high at low conversion but decreases as the reaction proceeds. What could be happening?
A3: This could indicate several issues. The chiral catalyst might be slowly degrading over time, leading to a less selective or racemic background reaction taking over. Alternatively, a product-induced inhibition or a change in the nature of the active catalyst could be occurring. Try to run the reaction for a shorter period to maximize the enantioselectivity, even if it means a lower yield. You could also investigate the stability of your catalyst under the reaction conditions.
Q4: Are there any general trends for the effect of solvents on enantioselectivity?
A4: While solvent effects can be complex and system-dependent, some general observations have been made. Non-coordinating, non-polar solvents like toluene or hexanes often lead to higher enantioselectivity as they can promote a more ordered and compact transition state. Polar, coordinating solvents like THF or acetonitrile (B52724) can sometimes compete with the substrate for coordination to the metal center, potentially leading to lower enantioselectivity. However, these are generalizations, and a solvent screen is the most reliable way to determine the optimal solvent for your reaction.
Q5: What are some common side products in the synthesis of chiral butenols via aldol-type reactions?
A5: In asymmetric aldol reactions for butenolide synthesis, common side products can include self-aldol products of the aldehyde, dehydration of the desired β-hydroxy carbonyl product to form an α,β-unsaturated system, and retro-aldol reaction. To minimize these, it is often beneficial to use a slow addition of the aldehyde, maintain low reaction temperatures, and carefully choose the catalyst and reaction conditions.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the enantioselective synthesis of chiral butenols, highlighting the impact of different reaction parameters on yield and enantiomeric excess.
Table 1: Effect of Chiral Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-Trost Ligand | CH2Cl2 | 25 | 95 | 98 |
| 2 | (S)-BINAP | THF | 0 | 88 | 92 |
| 3 | (S)-PHOX | Toluene | 25 | 92 | 95 |
| 4 | (R)-Josiphos | CH2Cl2 | 0 | 90 | 94 |
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cu(I)/BOX | Toluene | -20 | 85 | 96 |
| 2 | Cu(I)/BOX | THF | -20 | 82 | 88 |
| 3 | Cu(I)/BOX | CH2Cl2 | -20 | 89 | 94 |
| 4 | Cu(I)/BOX | Toluene | 0 | 90 | 91 |
| 5 | Cu(I)/BOX | Toluene | 25 | 92 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]2, 1 mol%) and the chiral ligand (e.g., (R,R)-Trost Ligand, 2.5 mol%) in the anhydrous solvent (e.g., CH2Cl2). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in the anhydrous solvent.
-
Initiation: Cool the substrate solution to the desired temperature (e.g., 0 °C). Add the pre-formed catalyst solution to the substrate solution via cannula.
-
Monitoring: Stir the reaction mixture at the set temperature and monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Addition
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the copper salt (e.g., Cu(OTf)2, 5 mol%) and the chiral ligand (e.g., (S)-BOX, 6 mol%).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., Toluene) and the ketone substrate (1.0 equiv). Stir the mixture at room temperature for 30 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add the nucleophilic reagent (e.g., an organometallic reagent, 1.5 equiv) dropwise over a period of 30 minutes.
-
Monitoring: Stir the reaction at the set temperature until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ether). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the chiral this compound by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: A typical experimental workflow for Pd-catalyzed allylic alkylation.
Caption: Key factors influencing enantioselectivity in asymmetric synthesis.
References
Technical Support Center: Effective Methods for Drying and Removing Water from Butenol
Welcome to the Technical Support Center for butenol drying protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing water from this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different drying methods.
Troubleshooting Guides
This section addresses common issues encountered during the this compound drying process.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cloudy Appearance of this compound After Drying | Incomplete water removal. | - Azeotropic Distillation: Ensure the distillation temperature remains stable at the azeotrope boiling point. If the temperature rises, it may indicate that most of the water has been removed. - Drying Agents: The drying agent may be exhausted. Add fresh, activated drying agent and allow for sufficient contact time. - Molecular Sieves: The sieves may be saturated with water. Replace with freshly activated molecular sieves. |
| Low Yield of Dried this compound | - Entrainment of this compound during azeotropic distillation. - Adsorption of this compound onto the drying agent. | - Azeotropic Distillation: Use a fractionating column to improve separation efficiency. - Drying Agents: Choose a drying agent with low affinity for this compound. After drying, wash the drying agent with a small amount of anhydrous solvent to recover adsorbed this compound, and then remove the solvent. |
| Re-introduction of Moisture After Drying | - Improper storage of dried this compound. - Use of non-anhydrous equipment. | - Store dried this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container with a desiccant. - Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use. |
| Ineffective Drying with Molecular Sieves | - Incorrect pore size of molecular sieves. - Incomplete activation of molecular sieves. | - Use 3A molecular sieves, as their pore size is suitable for adsorbing water while excluding the larger this compound molecules.[1][2] - Ensure molecular sieves are properly activated by heating them in an oven at a high temperature under vacuum prior to use. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for drying this compound to very low water content?
A1: For achieving very low water content (i.e., <10 ppm), the use of 3A or 4A molecular sieves is highly effective.[1] Azeotropic distillation is also a powerful technique, particularly for removing larger quantities of water.
Q2: Why does this compound form an azeotrope with water?
A2: this compound and water form a minimum-boiling azeotrope because of the non-ideal interactions between the polar hydroxyl group of this compound and water molecules. This results in a mixture that boils at a constant temperature and composition, making complete separation by simple distillation impossible.
Q3: Can I use common drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate to dry this compound?
A3: While anhydrous sodium sulfate and magnesium sulfate can be used to remove bulk water from this compound, they are generally less efficient for achieving very low water content compared to methods like azeotropic distillation or the use of molecular sieves. Other drying agents that can be used include CaO, CaSO₄, K₂CO₃, or NaOH.[1]
Q4: How do I know when my this compound is sufficiently dry?
A4: The water content in this compound can be accurately determined using Karl Fischer titration. This method is highly sensitive and specific for water.
Q5: What are the safety precautions I should take when drying this compound?
A5: this compound is flammable and can cause skin and eye irritation.[3][4][5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][6][7] Keep away from ignition sources.[3][4][7] When using reactive drying agents like sodium metal, exercise extreme caution and follow established safety protocols.
Data Presentation: Comparison of Drying Methods
The following table summarizes the effectiveness of various this compound drying methods.
| Drying Method | Typical Final Water Content | Advantages | Disadvantages |
| Azeotropic Distillation | < 500 ppm | - Effective for removing large amounts of water. - Can be a continuous process. | - Requires specialized distillation setup. - Energy-intensive. - Does not remove trace amounts of water as effectively as other methods. |
| Molecular Sieves (3A or 4A) | < 10 ppm | - Achieves very low water content.[1] - Simple to use for small to medium scales. - Sieves can be regenerated and reused. | - Lower capacity than distillation for bulk water removal. - Requires proper activation of sieves. |
| Chemical Drying Agents (e.g., CaO, CaSO₄) | 50 - 200 ppm | - Relatively inexpensive. - Simple to implement. | - May not achieve very low water levels. - Potential for side reactions with some agents. - Can be difficult to remove the drying agent completely. |
| Salting Out (e.g., with K₂CO₃) | > 1000 ppm | - Simple and rapid method for gross water removal. | - Not suitable for achieving low water content. - Introduces ionic impurities that may need to be removed. |
Experimental Protocols
Protocol 1: Drying of this compound using Azeotropic Distillation
Objective: To remove water from this compound by forming and distilling the this compound-water azeotrope.
Materials:
-
Wet this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the wet this compound and a few boiling chips to the round-bottom flask.
-
Heat the mixture to boiling. The vapor temperature should be monitored at the top of the fractionating column.
-
Collect the distillate that comes over at the boiling point of the this compound-water azeotrope (approximately 92-93°C at atmospheric pressure).
-
Continue distillation until the temperature of the vapor starts to rise significantly above the azeotropic boiling point, indicating that most of the water has been removed.
-
The collected distillate will separate into two layers: an upper organic layer (butanol-rich) and a lower aqueous layer (water-rich). The butanol-rich layer can be separated and subjected to further drying if necessary.
-
The this compound remaining in the distillation flask is now significantly drier.
Protocol 2: Drying of this compound using Molecular Sieves
Objective: To achieve a very low water content in this compound using activated molecular sieves.
Materials:
-
This compound containing trace amounts of water
-
3A molecular sieves
-
Erlenmeyer flask with a stopper
-
Oven
-
Desiccator
Procedure:
-
Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a ceramic dish and heat in an oven at 250-300°C for at least 3 hours. Cool the activated sieves in a desiccator before use.
-
Add the this compound to be dried to a clean, dry Erlenmeyer flask.
-
Add the activated 3A molecular sieves to the this compound (approximately 10-20% by weight).
-
Stopper the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.
-
Carefully decant or filter the dried this compound from the molecular sieves.
-
Store the dried this compound in a tightly sealed container under an inert atmosphere.
Mandatory Visualizations
Caption: Workflow for Drying this compound via Azeotropic Distillation.
Caption: Workflow for Drying this compound using Molecular Sieves.
References
Technical Support Center: Resolving Overlapping Signals in NMR Spectra of Butenol Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of butenol mixtures. The structural similarity of this compound isomers often leads to significant signal overlap in ¹H NMR spectra, complicating identification and quantification. This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a this compound mixture shows a crowded region of overlapping signals. How can I begin to resolve these?
A1: Severe signal overlap in the ¹H NMR spectrum is a common challenge with mixtures of isomers like butenols. The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second dimension.[1][2][3]
-
2D Homonuclear Correlation Spectroscopy (COSY/TOCSY): These experiments are excellent starting points. COSY will reveal proton-proton coupling networks, helping to identify adjacent protons. TOCSY is particularly powerful as it can reveal all protons within a spin system, allowing you to trace the full proton network of each this compound isomer from a single, well-resolved peak.[1][2]
-
2D Heteronuclear Correlation Spectroscopy (HSQC): This is arguably one of the most powerful techniques for resolving proton signal overlap.[1][2] By correlating protons to their directly attached ¹³C nuclei, the signals are spread out over the much larger ¹³C chemical shift range, often resolving otherwise completely overlapped proton signals.[1][3]
Q2: I've run a 2D HSQC, but some of my signals are still overlapping. What are the next steps?
A2: If 2D experiments are insufficient, several advanced techniques can be employed:
-
Higher Magnetic Field Strength: If available, acquiring spectra on a higher field spectrometer will increase chemical shift dispersion and may resolve overlapping signals.
-
Solvent Effects: Changing the NMR solvent can induce changes in chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons compared to more common solvents like CDCl₃.
-
NMR Shift Reagents: For molecules with Lewis basic sites, such as the hydroxyl group in butenols, lanthanide-based shift reagents can be used. These reagents form a complex with the analyte, which can cause large changes in the chemical shifts of nearby protons, thereby resolving signal overlap.[4][5][6]
-
Advanced 2D NMR Experiments: Techniques like TOCSY can be extended to 3D experiments (e.g., TOCSY-HSQC) for extremely complex mixtures, providing maximum signal separation.[1]
-
Pure-Shift NMR: These experiments aim to produce a fully decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet.[2][7] This simplification can dramatically improve resolution and aid in the identification of individual components in a mixture.[2][8]
Q3: How can I quantify the different this compound isomers in my mixture if their signals are partially overlapping?
A3: Quantitative analysis (qNMR) with overlapping signals can be challenging but is achievable.
-
Deconvolution Algorithms: Modern NMR processing software often includes deconvolution algorithms, such as Global Spectrum Deconvolution (GSD), that can fit overlapping signals to theoretical line shapes and provide accurate integrals for the underlying individual peaks.[7]
-
Selective 1D Experiments: If an isomer has at least one resolved signal, a selective 1D TOCSY or NOESY experiment can be used to excite that specific proton and transfer magnetization to other protons in the same molecule.[7][9] The resulting simplified 1D spectrum can then be used for quantification.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape.[2][10] This can provide a "virtual separation" of the components in the mixture, allowing for their individual spectra to be analyzed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad, poorly resolved signals | - Sample has not fully dissolved.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field. | - Ensure complete dissolution of the sample; gentle heating or sonication may help.- Filter the sample to remove any particulate matter.- Re-shim the spectrometer. |
| Unexpected peaks in the spectrum | - Contamination from residual solvents.- Impurities in the this compound mixture.- Water peak. | - Consult tables of common NMR solvent impurities to identify contaminant peaks.[11]- Add a small amount of D₂O to the sample; the hydroxyl proton signal will exchange and either broaden or disappear, confirming its identity.[12][13] |
| Difficulty in assigning signals to specific this compound isomers | - Insufficient resolution in 1D and 2D spectra. | - Employ advanced NMR techniques like pure-shift NMR or DOSY.[2][7]- Use NMR prediction software to estimate the chemical shifts of the different isomers and compare them to the experimental data. |
Experimental Protocols
Protocol 1: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
This experiment is crucial for resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbon atoms.
-
Sample Preparation: Dissolve the this compound mixture in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A gradient-edited, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).
-
Spectral Width: ~12 ppm in the ¹H dimension (F2) and ~100 ppm in the ¹³C dimension (F1), centered appropriately for the expected chemical shifts of butenols.
-
Acquired Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans (ns): 4 to 16, depending on the sample concentration.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for sp³ hybridized carbons, typically around 145 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Protocol 2: Diffusion-Ordered Spectroscopy (DOSY)
This experiment separates the signals of different components in a mixture based on their diffusion rates.
-
Sample Preparation: Prepare the sample as for a standard ¹H NMR experiment. Ensure the sample is free of any particulate matter that could interfere with diffusion measurements.
-
Spectrometer Setup:
-
Lock and shim the spectrometer carefully. Good shim quality is critical for accurate diffusion measurements.
-
Calibrate the gradient strength.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A stimulated echo sequence with bipolar gradients (e.g., stebpgp1s on a Bruker spectrometer).
-
Diffusion Time (Δ): 50-100 ms.
-
Gradient Pulse Duration (δ): 1-3 ms.
-
Gradient Strengths: A series of 16 to 32 spectra are acquired with linearly increasing gradient strengths, from ~2% to ~95% of the maximum gradient strength.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the sample.
-
-
Processing:
-
Process the 2D data set using the instrument's DOSY processing software. This involves fitting the decay of the signal intensity as a function of gradient strength to an appropriate diffusion equation.
-
The result is a 2D spectrum with the conventional chemical shift axis on one dimension and the calculated diffusion coefficient on the other.
-
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Overlapping Signals in this compound Mixtures
| Technique | Primary Application | Typical Experiment Time | Resolution Power | Quantitative Accuracy |
| 1D ¹H NMR | Initial survey of the mixture | < 5 minutes | Low | Moderate (with well-resolved signals) |
| 2D COSY | Identify proton-proton couplings | 15-30 minutes | Medium | Low |
| 2D TOCSY | Identify all protons in a spin system | 30-60 minutes | Medium-High | Low |
| 2D HSQC | Resolve proton signals via carbon chemical shifts | 1-2 hours | High | Low |
| DOSY | Separate signals based on molecular diffusion | 2-4 hours | High | Moderate |
| Pure-Shift NMR | Simplify spectra by collapsing multiplets | 30-90 minutes | Very High | High |
| Selective 1D TOCSY | Isolate the spectrum of a single component | 15-45 minutes | High (for the selected component) | High |
Visualizations
Caption: Experimental workflow for resolving overlapping NMR signals.
Caption: Logical pathway for addressing signal overlap in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Shift reagents | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. scispace.com [scispace.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of Butenol and Other Allylic Alcohols in Substitution Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of allylic alcohols is crucial for the strategic design of synthetic routes. This guide provides a comparative study of butenol and other common allylic alcohols in nucleophilic substitution reactions, supported by available experimental data and detailed methodologies. The discussion will focus on the interplay between substrate structure, reaction mechanism, and product distribution.
Allylic alcohols are versatile building blocks in organic synthesis due to the presence of a hydroxyl group on a carbon atom adjacent to a double bond. This structural motif allows for a rich variety of transformations, most notably nucleophilic substitution reactions. The reactivity of these compounds is significantly influenced by the substitution pattern on the carbon backbone, which dictates the stability of the carbocationic intermediate and the accessibility of the electrophilic centers.
Performance Comparison: this compound vs. Other Allylic Alcohols
The substitution reactions of allylic alcohols can proceed through various mechanisms, primarily the SN1, SN2, SN1', and SN2' pathways. The operative mechanism is a function of the alcohol's structure (primary, secondary, or tertiary), the nature of the nucleophile, the leaving group, and the reaction conditions.
This compound, existing as two primary isomers, but-2-en-1-ol (B7822390) (crotyl alcohol) and but-3-en-2-ol, serves as an excellent model for understanding the complexities of substitution in unsymmetrical allylic systems. Unlike the simpler allyl alcohol (prop-2-en-1-ol), the substitution of this compound isomers often leads to a mixture of regioisomeric products due to the formation of a resonance-stabilized allylic carbocation.
General Reactivity Trends:
-
Substrate Structure: Tertiary allylic alcohols are generally more reactive towards SN1 reactions than secondary allylic alcohols, which are in turn more reactive than primary ones. This is due to the increasing stability of the corresponding carbocation intermediates.
-
Leaving Group: The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must be protonated by an acid or converted to a better leaving group (e.g., a tosylate) to facilitate substitution.
-
Nucleophile: Strong nucleophiles favor the SN2 and SN2' pathways, while weaker, neutral nucleophiles (like water or alcohols) are more conducive to SN1 and SN1' reactions.
Table 1: Qualitative Comparison of Allylic Alcohols in Substitution Reactions
| Allylic Alcohol | Structure | Typical Substitution Mechanism(s) | Key Characteristics |
| Allyl Alcohol | CH₂=CHCH₂OH | Primarily SN2 with strong nucleophiles; can undergo SN1 with good leaving groups. | Simplest allylic alcohol; generally gives a single substitution product. |
| But-2-en-1-ol (Crotyl Alcohol) | CH₃CH=CHCH₂OH | Can undergo SN1, SN2, SN1', and SN2' reactions. | Unsymmetrical; reaction often yields a mixture of 1-substituted-2-butene and 3-substituted-1-butene. |
| But-3-en-2-ol | CH₂=CHCH(OH)CH₃ | Can undergo SN1, SN2, SN1', and SN2' reactions. | Unsymmetrical secondary alcohol; also gives regioisomeric products. |
| Cinnamyl Alcohol | C₆H₅CH=CHCH₂OH | Favors SN1-type reactions due to the extended conjugation and stabilization of the carbocation by the phenyl group. | Generally more reactive than simple alkyl-substituted allylic alcohols. |
| Prenol (3-Methyl-2-buten-1-ol) | (CH₃)₂C=CHCH₂OH | Can undergo SN1 and SN1' reactions. | The tertiary carbon of the double bond influences the stability of the carbocation. |
Experimental Protocols
A detailed experimental protocol is essential for the reproducibility and further development of synthetic methodologies. Below is a representative procedure for the substitution reaction of an allylic alcohol with a hydrohalic acid.
Experimental Protocol: Synthesis of 1-Bromo-2-butene and 3-Bromo-1-butene from But-2-en-1-ol
Materials:
-
But-2-en-1-ol (crotyl alcohol)
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place but-2-en-1-ol (1 equivalent).
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrobromic acid (1.2 equivalents) to the stirred alcohol.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the organic products.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of 1-bromo-2-butene and 3-bromo-1-butene.
-
The product ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Further purification can be achieved by fractional distillation if desired.
Visualizing Reaction Mechanisms
The regiochemical outcome of substitution reactions of unsymmetrical allylic alcohols like this compound is determined by the stability and reactivity of the intermediate allylic carbocation.
Caption: Mechanism of the SN1 reaction of but-2-en-1-ol with HBr.
The intermediate allylic carbocation has two resonance forms, a primary and a secondary carbocation. Nucleophilic attack can occur at either of these electrophilic centers, leading to a mixture of products. The distribution of these products is often dependent on reaction conditions, with lower temperatures favoring the kinetic product (attack at the less hindered primary carbon) and higher temperatures favoring the more stable thermodynamic product.
Caption: Generalized experimental workflow for allylic substitution.
Conclusion
The substitution reactions of this compound and other allylic alcohols are fundamental transformations in organic synthesis. While a comprehensive quantitative dataset for direct comparison is sparse, a solid understanding of the underlying mechanistic principles of SN1/SN2 and SN1'/SN2' pathways allows for the prediction of reactivity trends and product distributions. The choice of a specific allylic alcohol for a synthetic sequence should be guided by considerations of potential regioselectivity and the desired reaction pathway, which can be influenced by the careful selection of reaction conditions. Further systematic studies are warranted to provide a more quantitative basis for the comparison of these valuable synthetic intermediates.
A Comparative Guide to the Validation of HPLC Methods for Butenol Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of butenol isomers are critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC methods for separating this compound isomers, with a focus on method validation to ensure reliable and reproducible results.
The separation of isomers, particularly enantiomers and diastereomers, presents a significant analytical challenge due to their identical or very similar physicochemical properties. For this compound isomers, such as the cis and trans forms of 2-butene-1,4-diol (B106632), achieving baseline separation is paramount for accurate quantification. This guide delves into the specifics of chromatographic conditions and presents a framework for method validation in line with international guidelines.
Performance Comparison of HPLC Methods
The choice of stationary phase is critical in the HPLC separation of this compound isomers. Chiral chromatography is often necessary to resolve enantiomeric pairs. A study by Pan et al. (2005) provides valuable insights into the separation of cis and trans isomers of 2-butene-1,4-diol using different chiral columns.[1][2]
The researchers compared the performance of two chiral stationary phases (CSPs): (S,S)-Whelk-O 1 and ChiraSpher. Their findings demonstrate that the (S,S)-Whelk-O 1 column provides superior resolution for the isomers of 2-butene-1,4-diol.[1] The study highlights the significant influence of the mobile phase composition, particularly the concentration of the alcohol modifier (ethanol), on the retention and resolution of the isomers.
Below is a summary of the chromatographic performance on the (S,S)-Whelk-O 1 column with varying mobile phase compositions:
| Mobile Phase (Hexane:Ethanol, v/v) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 90:10 | 1.23 | 1.00 | 0.00 |
| 93:7 | 1.89 | 1.12 | 1.25 |
| 95:5 | 2.87 | 1.18 | 1.98 |
| 97:3 | 4.65 | 1.25 | 2.61 |
Data sourced from Pan et al. (2005).
As the table indicates, a mobile phase composition of hexane-ethanol (97:3, v/v) yielded the optimal resolution of 2.61, providing baseline separation of the cis and trans isomers of 2-butene-1,4-diol.[1]
Experimental Protocols
A robust and reproducible HPLC method requires a well-defined experimental protocol. The following outlines a typical protocol for the separation of this compound isomers, based on established methods.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Columns:
-
(S,S)-Whelk-O 1 chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
ChiraSpher chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chemicals and Reagents:
-
HPLC grade n-hexane.
-
HPLC grade ethanol.
-
Reference standards of the this compound isomers.
-
Chromatographic Conditions
-
Mobile Phase: A mixture of n-hexane and ethanol. The optimal composition should be determined experimentally, with a starting point of 97:3 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for confirmation of peak identity.
-
Injection Volume: 10 µL.
Sample Preparation
-
Dissolve a known amount of the this compound isomer sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Framework
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the target isomers from each other and from any potential impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a defined concentration range (e.g., 20-70 µg/mL).[3] |
| Accuracy | The mean recovery should be within 98-102% of the true value. |
| Precision | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.[3] Intermediate Precision (Inter-day): RSD ≤ 2%.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±2°C).[3] |
Visualizing the Workflow
A systematic approach is crucial for both method development and validation. The following diagrams illustrate the logical flow of these processes.
Caption: A streamlined workflow for developing an HPLC method for this compound isomer separation.
Caption: Key parameters for the validation of an HPLC method according to ICH guidelines.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
comparative biological activity of butenol and saturated butanols
A Guide for Researchers in Drug Development and Life Sciences
This guide provides an objective comparison of the biological activities of butenol and its saturated counterparts, the four isomers of butanol. The information presented is curated from experimental data to assist researchers in understanding the metabolic pathways, toxicity, and enzymatic interactions of these short-chain alcohols.
Introduction to Butenols and Butanols
Butanols are four-carbon alcohols with the chemical formula C₄H₉OH. There are four structural isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol). These saturated alcohols are widely used as solvents and intermediates in chemical synthesis.[1] this compound (C₄H₇OH), an unsaturated alcohol, also exists in several isomeric forms, with 2-buten-1-ol (crotyl alcohol) being a common representative. The presence of a double bond in this compound significantly influences its reactivity and biological properties compared to saturated butanols.
Metabolic Pathways
The metabolism of saturated butanols (except tert-butanol) is primarily initiated by alcohol dehydrogenase (ADH), which oxidizes them to their corresponding aldehydes.[1][2] These aldehydes are then further metabolized to carboxylic acids.[2] Tert-butanol is a poor substrate for ADH and is eliminated from the body more slowly than the other isomers.[1] The metabolism of butenols also involves ADH, leading to the formation of unsaturated aldehydes, which are generally more reactive and potentially more toxic than their saturated counterparts.
dot
Caption: General metabolic pathways for butanols and butenols.
Comparative Toxicity Data
The toxicity of these alcohols is a critical aspect of their biological activity. The lethal dose 50 (LD50) is a common metric for acute toxicity. Generally, the toxicity of saturated butanols is considered low to moderate.[1] The presence of the double bond in this compound isomers, such as 2-buten-1-ol, tends to increase their toxicity compared to their saturated analogs.
| Compound | Chemical Formula | Type | Oral LD50 (Rat) | Notes |
| 2-Buten-1-ol | C₄H₈O | Unsaturated | 930 mg/kg[3] | Harmful if swallowed or in contact with skin.[3][4] |
| 1-Butanol | C₄H₁₀O | Saturated | 700 - 2100 mg/kg[1] | Irritating to eyes and moderately irritating to skin.[1] |
| 2-Butanol | C₄H₁₀O | Saturated | 2193 mg/kg | Generally less toxic than 1-butanol in bacterial studies.[5][6] |
| Isobutanol | C₄H₁₀O | Saturated | 2460 mg/kg | Primarily metabolized by alcohol dehydrogenase.[1] |
| tert-Butanol | C₄H₁₀O | Saturated | 3500 mg/kg[7] | Not a substrate for alcohol dehydrogenase, leading to slower elimination.[1] |
Note: LD50 values can vary between studies based on experimental conditions.
Interaction with Alcohol Dehydrogenase (ADH)
The interaction with ADH is a key determinant of the metabolic rate and biological effects of these alcohols.
-
Saturated Butanols : 1-Butanol, 2-butanol, and isobutanol are readily metabolized by ADH.[1] In fact, 1-butanol is metabolized by both Class I and Class II ADH isoenzymes.[8] The efficiency of this metabolism influences their rate of clearance and the onset of intoxicating effects.
-
tert-Butanol : This isomer is not a substrate for ADH, which explains its slower elimination rate.[1]
-
Butenols : Unsaturated alcohols like 2-buten-1-ol are also substrates for ADH. The resulting unsaturated aldehydes are highly reactive and can contribute significantly to cytotoxicity.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
This protocol is a representative method for assessing the cytotoxicity of chemical compounds on cultured cells.[9]
Objective: To determine the concentration of a test substance that reduces the viability of cultured cells by 50% (IC50).
Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9] Damage to the cell membrane or lysosomes caused by a xenobiotic results in a decreased uptake of the dye, which can be quantified spectrophotometrically.[9]
Materials:
-
Cell line (e.g., Normal Human Keratinocytes)
-
Culture medium and supplements
-
Test compounds (Butenols, Butanols)
-
Neutral Red solution
-
96-well culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of the test alcohols in the culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red for 3 hours.
-
Dye Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., acidified ethanol) to extract the dye from the viable cells.
-
Quantification: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
dot
Caption: A typical workflow for determining cytotoxicity.
Conclusion
The biological activity of butenols differs significantly from that of saturated butanols, primarily due to the presence of a carbon-carbon double bond. This structural feature leads to differences in metabolic pathways, with the formation of more reactive unsaturated aldehydes, and generally results in higher acute toxicity for butenols like 2-buten-1-ol compared to their saturated counterparts. Saturated butanols exhibit varying degrees of toxicity and different metabolic rates, with tert-butanol being an outlier due to its resistance to metabolism by alcohol dehydrogenase. These differences are crucial for consideration in drug development, toxicology studies, and industrial applications.
References
- 1. Butanols - four isomers (EHC 65, 1987) [inchem.org]
- 2. mmsl.cz [mmsl.cz]
- 3. chembk.com [chembk.com]
- 4. 2-Buten-1-ol | C4H8O | CID 20024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bacterial Tolerance to 1-Butanol and 2-Butanol: Quantitative Assessment and Transcriptomic Response | MDPI [mdpi.com]
- 6. Bacterial Tolerance to 1-Butanol and 2-Butanol: Quantitative Assessment and Transcriptomic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Degradation of aliphatic alcohols by human liver alcohol dehydrogenase: effect of ethanol and pharmacokinetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating cis- and trans-2-buten-1-ol
A detailed analysis of the spectroscopic techniques used to distinguish between the geometric isomers of 2-buten-1-ol, providing researchers, scientists, and drug development professionals with a practical guide for unambiguous identification.
The geometric isomers of 2-buten-1-ol, cis-(Z) and trans-(E), exhibit distinct physical and chemical properties that necessitate clear and reliable methods of differentiation. Spectroscopic analysis, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and non-destructive approach to distinguish between these two isomers. This guide provides a comparative analysis of their spectroscopic data, supported by detailed experimental protocols.
Key Spectroscopic Differences
The primary spectroscopic differences between cis- and trans-2-buten-1-ol arise from the distinct spatial arrangement of the substituents around the carbon-carbon double bond. These differences are most prominently observed in their IR and NMR spectra.
Infrared (IR) Spectroscopy
In IR spectroscopy, the most significant distinguishing feature between cis and trans isomers of disubstituted alkenes is the out-of-plane C-H bending vibration. The trans isomer exhibits a strong, characteristic absorption band in the 960-980 cm⁻¹ region, which is absent in the spectrum of the cis isomer. The cis isomer, in contrast, shows a medium to weak absorption band in the 665-730 cm⁻¹ region. Both isomers will also display a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration, although the latter can be weak or absent in the more symmetric trans isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a definitive method for distinguishing between the two isomers through the analysis of the coupling constant (J) between the vinylic protons (H-2 and H-3). The vicinal coupling constant is highly dependent on the dihedral angle between the coupled protons. In the trans isomer, the vinylic protons are anti-periplanar (180° dihedral angle), resulting in a larger coupling constant, typically in the range of 11-18 Hz. In the cis isomer, the vinylic protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, generally between 6-14 Hz.[1] The chemical shifts of the vinylic and allylic protons also differ between the two isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While less pronounced than in ¹H NMR, there are also discernible differences in the ¹³C NMR spectra of the cis and trans isomers. The chemical shifts of the carbon atoms, particularly the methyl (C4) and the vinylic carbons (C2 and C3), are influenced by the stereochemistry of the double bond. Generally, the methyl carbon in the cis isomer is shielded (appears at a lower ppm value) compared to the trans isomer due to steric interactions.[2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for cis- and trans-2-buten-1-ol.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | cis-2-buten-1-ol | trans-2-buten-1-ol |
| H-1 (-CH₂OH) | ~4.2 ppm (d) | ~4.1 ppm (d) |
| H-2 (=CH-) | ~5.6 ppm (m) | ~5.7 ppm (m) |
| H-3 (=CH-) | ~5.5 ppm (m) | ~5.5 ppm (m) |
| H-4 (-CH₃) | ~1.7 ppm (d) | ~1.7 ppm (d) |
| -OH | Variable | Variable |
| ³J(H-2, H-3) (Hz) | ~11 Hz | ~15 Hz |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. The key differentiating feature is the coupling constant ³J(H-2, H-3).
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | cis-2-buten-1-ol | trans-2-buten-1-ol |
| C-1 (-CH₂OH) | ~58.4 ppm | ~63.9 ppm |
| C-2 (=CH-) | ~128.9 ppm | ~128.8 ppm |
| C-3 (=CH-) | ~126.5 ppm | ~130.1 ppm |
| C-4 (-CH₃) | ~13.1 ppm | ~17.7 ppm |
Note: Chemical shifts (δ) are approximate values.[2]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | cis-2-buten-1-ol | trans-2-buten-1-ol |
| O-H Stretch (broad) | ~3300 | ~3300 |
| C-H Stretch (sp²) ** | ~3020 | ~3030 |
| C-H Stretch (sp³) ** | ~2920, ~2870 | ~2920, ~2860 |
| C=C Stretch | ~1670 | ~1675 |
| C-H Out-of-Plane Bend | ~700 | ~965 |
| C-O Stretch | ~1020 | ~1010 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the 2-buten-1-ol sample for ¹H NMR (20-50 mg for ¹³C NMR).[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4-5 cm.[3]
-
Cap the NMR tube securely.
2. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Measure the coupling constants from the splitting patterns in the ¹H NMR spectrum.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
1. Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
2. Sample Analysis:
-
Place a small drop of the liquid 2-buten-1-ol sample directly onto the center of the ATR crystal.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[5]
3. Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands, paying close attention to the 650-1000 cm⁻¹ region for the C-H out-of-plane bending vibrations.
Logical Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for differentiating between cis- and trans-2-buten-1-ol using spectroscopic methods.
Caption: Workflow for differentiating cis- and trans-2-buten-1-ol.
References
- 1. 2-Butyn-1-ol(764-01-2) 13C NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. jasco-global.com [jasco-global.com]
- 5. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Catalyst Performance in Butenol Synthesis via Crotonaldehyde Hydrogenation
The selective synthesis of butenol, specifically 2-buten-1-ol (crotyl alcohol), is a critical reaction that provides a valuable intermediate for the production of fine chemicals and pharmaceuticals. The most common route for this synthesis is the selective hydrogenation of crotonaldehyde (B89634). The choice of catalyst is paramount, as it dictates the reaction's efficiency and, most importantly, its selectivity towards the desired unsaturated alcohol over byproducts like butanal and n-butanol. This guide offers a comparative analysis of various heterogeneous catalysts, supported by experimental data, to aid researchers in selecting optimal systems for this transformation.
The primary challenge in crotonaldehyde hydrogenation is selectively reducing the carbonyl (C=O) bond while preserving the carbon-carbon double bond (C=C). Many catalysts preferentially hydrogenate the C=C bond, leading to butanal, which can be further reduced to n-butanol.[1][2][3] Effective catalysts often feature a combination of a noble metal (like Pt, Pd, or Ir) for hydrogenation activity and a support or promoter (like TiO₂, SnO₂, or Ga₂O₃) that facilitates the activation of the C=O group.[1][4]
Comparative Performance of Catalysts
The performance of a catalyst for this compound synthesis is evaluated based on the conversion of crotonaldehyde and the selectivity towards crotyl alcohol under specific reaction conditions. The following table summarizes experimental data from various studies on different catalytic systems.
| Catalyst | Support/Promoter | Reaction Temp. (°C) | Crotonaldehyde Conversion (%) | Crotyl Alcohol Selectivity (%) | Reference |
| Iridium (Ir) | TiO₂ | 80 | 43.2 | 80.9 | [4] |
| Iridium (Ir) | ZrO₂ (reduced at 400°C) | Not Specified | 32.2 | 74.3 | [4] |
| Platinum (Pt) | α-Ga₂O₃ | Not Specified | 10 | 91 | [4] |
| Platinum-Tin (Pt-Sn) | SiO₂ (Sn/Pt ratio = 3) | Not Specified | Not Specified | ~70 | [4] |
| Palladium (Pd) | Al₂O₃ | 50 | >99 | ~0 | [2] |
| Copper (Cu) | Al₂O₃ | 50 | ~5 | ~10 | [2] |
| Pd-Cu SAA | Al₂O₃ | 50 | ~70 | ~10 | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions such as pressure, solvent, and catalyst preparation methods. Data from the same study provide the most direct comparison. SAA denotes Single Atom Alloy.
Experimental Protocols
Reproducibility is key in catalyst research. Below is a generalized methodology for the synthesis, characterization, and performance evaluation of a supported metal catalyst for crotonaldehyde hydrogenation.
1. Catalyst Preparation (Impregnation Method):
-
Support Pre-treatment: The oxide support (e.g., TiO₂, SiO₂, Al₂O₃) is dried in an oven at 120°C for 12 hours to remove adsorbed water.
-
Impregnation: A solution of the metal precursor (e.g., H₂PtCl₆ for Platinum, IrCl₃ for Iridium) is prepared in a suitable solvent (e.g., deionized water, ethanol). The support material is added to this solution with constant stirring. The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).
-
Drying: The slurry is stirred for several hours at room temperature, followed by solvent evaporation using a rotary evaporator. The resulting solid is then dried overnight at 110°C.
-
Calcination & Reduction: The dried powder is calcined in air at a high temperature (e.g., 400-500°C) to decompose the precursor to its oxide form. Prior to the reaction, the catalyst is activated by reduction in a hydrogen flow (e.g., 5% H₂ in Ar) at a specified temperature to produce active metal nanoparticles.
2. Catalytic Reaction Procedure:
-
Reactor Setup: The reaction is typically carried out in a high-pressure batch reactor or a continuous-flow fixed-bed reactor. For a batch process, the catalyst is loaded into the reactor along with the solvent (e.g., isopropanol, water) and crotonaldehyde.
-
Reaction Execution: The reactor is sealed, purged several times with an inert gas (e.g., N₂, Ar), and then pressurized with hydrogen to the desired pressure (e.g., 1.5 - 5 MPa). The reactor is heated to the target temperature and stirred vigorously to ensure good mixing.
-
Sampling and Analysis: Liquid samples are taken periodically from the reaction mixture. The samples are filtered to remove the catalyst and then analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the concentration of the reactant and products. A mass spectrometer (MS) coupled with the GC can be used for product identification.
3. Data Analysis:
-
Conversion: The conversion of crotonaldehyde is calculated as:
-
Conversion (%) = ([Initial Moles] - [Final Moles]) / [Initial Moles] × 100
-
-
Selectivity: The selectivity for a specific product (e.g., crotyl alcohol) is calculated as:
-
Selectivity (%) = [Moles of Product Formed] / [Total Moles of Products Formed] × 100
-
Visualizing the Process and Pathways
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
References
Unveiling the Cross-Reactivity of Butenol in Enzyme-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the potential for off-target effects is critical for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of butenol (3-buten-1-ol), a four-carbon unsaturated alcohol, in various enzyme-based assays. Due to its structural similarity to endogenous molecules, this compound has the potential to interact with a range of enzymes, potentially leading to confounding results. This document delves into the known and potential interactions of this compound with key enzyme classes, presenting available quantitative data, detailing experimental protocols for assessing cross-reactivity, and visualizing experimental workflows.
This compound: A Molecule of Interest
This compound, also known as allylcarbinol, is a primary alcohol containing a terminal double bond. Its structure makes it a potential substrate or inhibitor for enzymes that act on short-chain alcohols and other structurally related molecules. Understanding its cross-reactivity is particularly important in studies involving alcohol metabolism, toxicology, and the development of enzyme-based biosensors.
Comparative Analysis of this compound Cross-Reactivity
Direct quantitative data on the cross-reactivity of this compound in many enzyme-based assays remains limited. However, by examining its interaction with certain enzymes and comparing it with structurally similar compounds, we can gain insights into its potential for off-target effects.
| Enzyme Class | Specific Enzyme (Source) | Substrate/Analog | Km (mM) | Relative Activity (%) | Reference |
| Alcohol Oxidase | Short-chain alcohol oxidase (Pichia pastoris) | 3-Buten-1-ol | Not Reported | Partially Oxidized | [1] |
| Alcohol Oxidase (Hansenula polymorpha) | Allyl alcohol (2-propen-1-ol) | 2.6 | - | [2] | |
| n-Butanol | 33.3 | 72 | [2] | ||
| Ethanol | 26.6 | 92 | [2] | ||
| Methanol | 2.15 | 100 | [2] | ||
| Alcohol Dehydrogenase | Yeast Alcohol Dehydrogenase (YADH) | 2-Propen-1-ol | Not Reported | Oxidized | [3] |
| Ethanol | 21.5 | 100 | [3] | ||
| Propan-2-ol | - | Lower than Ethanol | [3] | ||
| Methanol | - | Least Active | [3] | ||
| Cytochrome P450 | General | n-Butanol | Not Reported | Metabolized | [4] |
Note: Data for this compound is often inferred from structurally similar compounds like allyl alcohol (2-propen-1-ol) and n-butanol. The double bond in this compound can influence its binding affinity and reactivity compared to its saturated counterpart, n-butanol.
Signaling Pathways and Experimental Workflows
To elucidate the potential interactions of this compound in enzymatic assays, standardized experimental workflows are essential. Below are diagrams illustrating a generalized workflow for assessing enzyme-substrate specificity and a conceptual pathway of this compound metabolism.
Caption: Generalized workflow for assessing enzyme cross-reactivity.
Caption: Putative metabolic pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cross-reactivity. Below are generalized protocols for key enzyme assays.
Alcohol Dehydrogenase (ADH) Activity Assay
Objective: To determine if this compound can act as a substrate for alcohol dehydrogenase and to quantify its kinetic parameters.
Materials:
-
Purified alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or equine liver)
-
This compound
-
Reference substrates (e.g., ethanol, n-butanol)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and reference substrates in the reaction buffer.
-
In a microplate well or cuvette, add the reaction buffer, NAD+ solution (final concentration typically 1-5 mM), and the enzyme solution.
-
Initiate the reaction by adding varying concentrations of this compound or the reference substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Alcohol Oxidase (AOX) Activity Assay
Objective: To assess the ability of this compound to serve as a substrate for alcohol oxidase.
Materials:
-
Purified alcohol oxidase (e.g., from Pichia pastoris or Hansenula polymorpha)
-
This compound and reference substrates
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Horseradish peroxidase (HRP)
-
A chromogenic substrate for HRP (e.g., ABTS or o-dianisidine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.
-
Add the alcohol oxidase to the mixture.
-
Initiate the reaction by adding this compound or a reference substrate. The oxidation of the alcohol by AOX produces hydrogen peroxide, which is then used by HRP to oxidize the chromogenic substrate, leading to a color change.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 420 nm for ABTS).
-
Calculate the initial reaction rates and compare the activity with this compound to that with other alcohols.
Cytochrome P450 (CYP) Interaction Assay
Objective: To determine if this compound is a substrate or inhibitor of cytochrome P450 enzymes.
Materials:
-
Human liver microsomes or recombinant CYP isoforms
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Incubate this compound at various concentrations with liver microsomes or a specific CYP isoform in the presence of the NADPH regenerating system.
-
After a defined incubation period, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify any metabolites formed (e.g., 3-butenal or epoxybutanol).
-
To assess inhibition, co-incubate this compound with a known CYP substrate and measure the change in the formation of the known substrate's metabolite.
Conclusion
The available evidence suggests that this compound can interact with key enzyme systems, particularly alcohol oxidases and likely alcohol dehydrogenases. Its cross-reactivity appears to be influenced by the presence of the double bond, which can affect its binding and reactivity within the enzyme's active site. For researchers in drug development and related fields, it is imperative to consider the potential for this compound and structurally similar compounds to interfere with enzyme-based assays. The experimental protocols outlined in this guide provide a framework for systematically evaluating such cross-reactivity, thereby ensuring the generation of reliable and accurate experimental data. Further studies are warranted to fully elucidate the kinetic parameters of this compound with a broader range of enzymes to build a more complete cross-reactivity profile.
References
A Comparative Guide to the Computational Modeling of Butenol Isomer Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods in Predicting the Conformational Landscapes of Butenol Isomers, Supported by Experimental Data.
The conformational flexibility of small molecules is a critical determinant of their chemical and biological activity. For this compound isomers, unsaturated alcohols with the chemical formula C₄H₇OH, understanding the preferred three-dimensional structures is paramount for applications in drug design, materials science, and reaction mechanism studies. Computational modeling offers a powerful and cost-effective avenue for exploring the conformational space of these molecules. However, the accuracy of these predictions is highly dependent on the chosen theoretical method. This guide provides a comparative overview of various computational approaches for the conformational analysis of this compound isomers, benchmarked against experimental data from microwave spectroscopy.
Experimental Benchmark: Microwave Spectroscopy of this compound Isomers
Microwave spectroscopy provides highly accurate data on the rotational constants of gas-phase molecules, which are directly related to their moments of inertia and, consequently, their geometry. This experimental data serves as a crucial benchmark for validating the accuracy of computational models.
Experimental Protocols:
The experimental data presented here for trans-crotyl alcohol (trans-2-buten-1-ol) and 3-buten-2-ol (B146109) were obtained using high-resolution microwave spectroscopy.[1][2] In a typical microwave spectroscopy experiment, the gaseous sample is introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the resulting spectrum, highly precise rotational constants (A, B, and C) can be determined. For the study of trans-crotyl alcohol, radiofrequency-microwave double resonance (RFMWDR) techniques were also employed to aid in the assignment of spectral lines.[3] The temperature of the sample is typically cooled to a few Kelvin in supersonic jet expansions to simplify the spectrum by populating only the lowest energy conformations.
Computational Methods for Conformational Analysis
A variety of computational methods can be employed for the conformational analysis of this compound isomers, ranging from computationally inexpensive molecular mechanics to highly accurate but demanding ab initio methods.
Workflow for Computational Conformational Analysis:
Caption: A general workflow for the computational conformational analysis of a molecule, from initial structure selection to final data analysis and comparison with experimental benchmarks.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results.
Ab Initio Methods
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT, albeit at a significantly greater computational expense. These methods are often used as a "gold standard" for benchmarking other computational approaches.
Comparison of Computational Methodologies:
References
comparative efficacy of butenol derivatives as antifungal agents
A Comparative Guide to the Antifungal Efficacy of Novel Butenolide Derivatives
This guide provides a comparative analysis of the in vitro antifungal efficacy of various recently synthesized butenolide derivatives against a range of fungal pathogens. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as novel antifungal agents.
Overview of Butenolide Derivatives
Butenolides, a class of α,β-unsaturated γ-lactones, are prevalent scaffolds in many natural products and have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and antitumor properties.[1] The core butenolide ring system serves as a versatile template for chemical modification, leading to the development of novel derivatives with enhanced potency and specificity. Recent research has focused on synthesizing hybrids of butenolides with other pharmacologically active moieties, such as methoxyacrylates and rhodanines, to improve their antifungal capabilities.[1][2]
Comparative Efficacy Data
The antifungal efficacy of butenolide derivatives is typically quantified by determining their Median Effective Concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of selected novel butenolide derivatives against various fungal species.
| Compound ID | Fungal Species | Efficacy (EC₅₀ in mg/L) | Efficacy (EC₅₀ in µg/mL) | Reference Compound | Ref. EC₅₀ (mg/L) | Source |
| V-6 | Sclerotinia sclerotiorum | 1.51 | - | Trifloxystrobin | 38.09 | [1][3] |
| VI-7 | Sclerotinia sclerotiorum | 1.81 | - | Trifloxystrobin | 38.09 | [1][3] |
| VI-3 | Sclerotinia sclerotiorum | - | - | Trifloxystrobin | - | [1][3] |
| 4a | Fusarium graminearum | - | 0.39 | - | - | [2] |
| 4a | Colletotrichum gloeosporioides | - | 0.98 | - | - | [2] |
| 4c | Colletotrichum gloeosporioides | - | 0.27 | - | - | [2] |
| Compound 10 | Staphylococcus aureus | - | 21.3 (µM) | - | - | [4] |
| Pyrrolone Derivative | Candida albicans | - | - | - | - | [5] |
| Pyrrolone Derivative | Aspergillus niger | - | - | - | - | [5] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols. EC₅₀ values represent the concentration that inhibits 50% of fungal growth.
Experimental Protocols
The efficacy data cited in this guide was primarily obtained using the mycelium growth rate method.[1][3] This standard in vitro assay is a cornerstone for preliminary screening of novel antifungal compounds.
Mycelium Growth Rate Method
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the PDA to achieve the desired final concentrations. A solvent control is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungal pathogen. This disc is then placed aseptically in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth in the control plates to approach the edge of the plate.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: The EC₅₀ value is calculated by regression analysis of the inhibition percentages plotted against the logarithm of the compound concentrations.
Mechanism of Action
While the precise signaling pathways are a subject of ongoing research, studies involving scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided insights into the mechanism of action. For instance, compound VI-3 was observed to have a significant impact on the structure and function of the hyphal cells of S. sclerotiorum, similar to the effects of the known fungicide trifloxystrobin.[3] This suggests that these butenolide derivatives may act by disrupting cell membrane integrity or other essential cellular structures.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antifungal efficacy of butenolide derivatives.
Caption: General workflow for in vitro antifungal susceptibility testing.
Conclusion
Novel butenolide derivatives, particularly those hybridized with methoxyacrylate and rhodanine (B49660) scaffolds, demonstrate significant in vitro antifungal activity against a variety of plant pathogenic fungi.[1][2] Compounds such as V-6, VI-7, and 4c show substantially higher potency than reference fungicides in some cases, highlighting their potential as lead compounds for the development of new antifungal agents.[1][2] Further research is warranted to elucidate their precise mechanisms of action, evaluate their in vivo efficacy, and assess their toxicological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, biological evaluation and DFT calculation of novel spirocyclic butenolide derivatives containing rhodanine as potential antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Butenolides from the Fungus Aspergillus sp. CBS-P-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Butanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of butanol, a common laboratory solvent. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Butanol is a flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1] Therefore, it must be handled with appropriate precautions in a well-ventilated area, preferably within a chemical fume hood.[2][3] Before initiating any disposal procedures, it is mandatory for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield[1]
-
Chemical-resistant gloves (Nitrile rubber is often recommended)[4]
-
A flame-retardant lab coat[1]
An eyewash station and a safety shower must be readily accessible in the event of an emergency.[2]
Spill Response
In the case of a butanol spill, the area should be evacuated, and all sources of ignition must be removed.[2][4] The spill should be contained using an inert absorbent material, such as sand, vermiculite, or earth.[1][2] Non-sparking tools must be used to collect the absorbed material, which should then be placed in a properly labeled, sealed container for hazardous waste disposal.[1][2]
Step-by-Step Butanol Disposal Procedure
The disposal of butanol must be managed as hazardous waste. Never pour butanol down the drain , as this can lead to environmental contamination and create a fire or explosion hazard in the plumbing system.[1]
-
Waste Collection : Collect all butanol waste in a designated, leak-proof, and chemically compatible container.[2] Do not mix butanol with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Butanol".[2] All components of a waste mixture should be listed.
-
Secure Storage : Keep the waste container tightly sealed to prevent the release of flammable vapors.[2][4] Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5] This storage area must be away from sources of ignition and incompatible materials.[1][5]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][4] Provide them with the Safety Data Sheet (SDS) for butanol.[2]
-
Documentation : Maintain a detailed record of the waste generated, including the chemical name, quantity, and the date of disposal, in accordance with institutional policies and local regulations.[2]
The preferred method for the disposal of butanol is incineration in a permitted hazardous waste incinerator to ensure its complete destruction.[1][4][6]
Quantitative Data for n-Butanol
The following table summarizes key quantitative data for n-butanol, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄H₁₀O |
| UN Number | 1120 |
| Flash Point | 91 °C (195.8 °F) - closed cup[2] |
| Boiling Point | 55 °C at 0.50 mm Hg[2] |
| Reportable Quantity (RQ) | 5000 lbs[4] |
| Storage Class | 3 - Flammable liquids |
Butanol Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of butanol in a laboratory setting.
References
Navigating the Safe Handling of Butenol: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling, storage, and disposal of butenol are critical for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
This compound, a flammable and irritating chemical, demands strict adherence to safety protocols to mitigate risks of fire, respiratory irritation, and skin and eye damage.[1][2] Proper personal protective equipment (PPE), vigilant handling practices, and established emergency procedures are paramount when working with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios.
| Situation | Required PPE |
| General Laboratory Use | Safety glasses with side shields, standard laboratory coat, nitrile or butyl rubber gloves.[3] |
| Dispensing/Weighing | Chemical safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., butyl rubber).[3] |
| Risk of Splash or Aerosol Generation | Chemical safety goggles, face shield, chemical-resistant apron over a lab coat, double gloving (nitrile or butyl rubber). Respiratory protection may be required if ventilation is inadequate.[3] |
| Emergency (Spill or Fire) | Self-contained breathing apparatus (SCBA), fully encapsulated chemical-resistant suit, chemical-resistant boots. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following procedural guidance outlines the key steps for safely handling this compound.
Engineering Controls and Preparation
-
Ventilation is Key : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred environment for all manipulations.
-
Emergency Equipment Accessibility : Before commencing any work, ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Ignition Source Elimination : this compound is flammable.[2] Keep the work area clear of all potential ignition sources, including open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof equipment where necessary.[4]
-
Static Discharge Prevention : Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[4][5]
Safe Handling Practices
-
Wear Appropriate PPE : Don the required personal protective equipment as outlined in the table above before handling this compound.
-
Avoid Inhalation and Contact : Do not breathe vapors or mist.[1][4] Avoid contact with skin, eyes, and clothing.
-
Container Management : Keep this compound containers tightly closed when not in use.[1][4] Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[1][4] Immediately remove and launder any contaminated clothing before reuse.
Emergency Response: Spill and Exposure Protocols
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response Workflow
Caption: Logical workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and this compound-contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all this compound waste, including contaminated absorbent materials, in designated, properly labeled, and sealed containers.[7] Do not mix with other waste streams.[1]
-
Storage of Waste : Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Approved Disposal Facility : Dispose of this compound waste through an approved hazardous waste disposal plant.[1][6] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.[1] Do not reuse empty containers.
Quantitative Data Summary
The following table provides a summary of key quantitative safety data for n-butanol, which is structurally similar to this compound isomers. This data is provided as a reference; always consult the specific Safety Data Sheet (SDS) for the particular isomer you are using.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 790 mg/kg | [2] |
| Inhalation LC50 (Rat) | 8000 ppm / 4H | |
| Flash Point | 35 °C (95 °F) | |
| ACGIH TLV-TWA | 20 ppm | [3] |
| OSHA PEL-TWA | 100 ppm (300 mg/m³) |
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound and foster a culture of safety and responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. novachem.com [novachem.com]
- 4. CIS-2-BUTEN-1-OL - Safety Data Sheet [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
